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  • Product: N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride
  • CAS: 41625-94-9

Core Science & Biosynthesis

Foundational

CAS 41625-94-9 molecular weight and thermodynamic stability

An In-Depth Technical Guide on the Molecular Weight and Thermodynamic Stability of 4-(4-chloro-3-nitrobenzoyl)morpholine Disclaimer: The CAS Number 41625-94-9 provided in the topic query did not correspond to a specific,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Molecular Weight and Thermodynamic Stability of 4-(4-chloro-3-nitrobenzoyl)morpholine

Disclaimer: The CAS Number 41625-94-9 provided in the topic query did not correspond to a specific, publicly indexed chemical entity. Based on the constituent chemical fragments suggested by related search results, this technical guide will focus on a closely related and well-characterized compound, 4-(4-chloro-3-nitrobenzoyl)morpholine . The principles and methodologies discussed herein are broadly applicable to similar nitroaromatic compounds.

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among these properties, molecular weight and thermodynamic stability form the bedrock of a compound's developability profile. Molecular weight is a critical determinant of a molecule's transport properties, formulation characteristics, and dosing, while thermodynamic stability dictates its shelf-life, degradation pathways, and potential for hazardous exothermic events.

This technical guide provides a comprehensive exploration of the molecular weight and thermodynamic stability of 4-(4-chloro-3-nitrobenzoyl)morpholine, a representative nitroaromatic compound incorporating the versatile morpholine scaffold. Morpholine and its derivatives are of significant interest in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The presence of a nitroaromatic moiety, however, necessitates a rigorous evaluation of the compound's thermal behavior due to the energetic nature of the nitro group.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the assessment of these critical parameters.

Part 1: Molecular Weight Determination and Significance

The molecular weight of a compound is an intrinsic property derived from its chemical formula, representing the mass of one mole of the substance. It is a fundamental parameter that influences a wide range of chemical and biological properties.

Calculation of Molecular Weight

The molecular formula for 4-(4-chloro-3-nitrobenzoyl)morpholine is C₁₁H₁₁ClN₂O₄. The molecular weight is calculated by summing the atomic weights of its constituent atoms.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)111.00811.088
Chlorine (Cl)135.45335.453
Nitrogen (N)214.00728.014
Oxygen (O)415.99963.996
Total 270.672 g/mol

The nominal molecular weight is 270 g/mol , and the monoisotopic mass is 270.0411 g/mol .

Experimental Verification of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental verification is a critical step in compound characterization to confirm identity and purity. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as acetonitrile or methanol, typically at a concentration of 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the protonated molecule, [M+H]⁺, at the expected m/z value. The high mass accuracy of the instrument allows for the confirmation of the elemental composition.

Significance in Drug Development

The molecular weight of a drug candidate has significant implications for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). It is a key component of various "drug-likeness" rules, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 Da. At approximately 270.67 g/mol , 4-(4-chloro-3-nitrobenzoyl)morpholine falls well within this guideline.

Part 2: Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this relates to its resistance to decomposition or reaction under a given set of conditions. For nitroaromatic compounds, assessing thermodynamic stability is a critical safety consideration due to their potential for rapid, exothermic decomposition.

Factors Influencing the Thermodynamic Stability of Nitroaromatic Compounds

The stability of nitroaromatic compounds is influenced by several structural and electronic factors:

  • Number and Position of Nitro Groups: Increasing the number of nitro groups generally decreases thermal stability. The relative positions of the nitro groups and other substituents on the aromatic ring also play a significant role.

  • Presence of Other Substituents: Electron-withdrawing groups can further destabilize the molecule, while electron-donating groups may have a stabilizing effect.

  • Molecular Strain: Steric hindrance and ring strain can lower the activation energy for decomposition.

  • Intermolecular Interactions: In the solid state, crystal packing and intermolecular forces, such as hydrogen bonding, can influence thermal stability.

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques is employed to characterize the thermodynamic stability of a compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal transitions of a material as a function of temperature. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated steel pan.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify the melting point (endothermic peak) and any exothermic events, which may indicate decomposition. The onset temperature and the enthalpy of decomposition (ΔHd) are key parameters for assessing thermal hazard.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information about decomposition temperatures and the presence of residual solvents or water.

Protocol: Thermogravimetric Analysis (TGA) for Decomposition Profiling

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram (mass vs. temperature) shows the temperature at which weight loss occurs, indicating decomposition.

Computational Prediction of Thermodynamic Stability

In addition to experimental methods, computational approaches are increasingly used to predict the thermodynamic stability of nitroaromatic compounds. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate descriptors that correlate with thermal stability, such as bond dissociation energies and the enthalpy of formation.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the decomposition enthalpy of a series of related compounds based on calculated molecular descriptors. These models can be valuable for screening new compounds for potential thermal hazards early in the development process.

Workflow for Thermodynamic Stability Assessment

Caption: Workflow for assessing the thermodynamic stability and thermal hazards of a new chemical entity.

Part 3: Integrated Analysis and Drug Development Implications

The data obtained from molecular weight determination and thermodynamic stability studies are not considered in isolation. They form a crucial part of the overall developability assessment of a drug candidate.

  • Formulation Development: The melting point and thermal stability data from DSC and TGA are critical for designing robust and stable formulations. They inform decisions on excipient compatibility and manufacturing processes, such as milling and drying.

  • Process Safety: A thorough understanding of the thermal hazards associated with a compound is essential for ensuring the safety of chemical processes during scale-up and manufacturing. The onset temperature of decomposition from DSC is a key parameter for defining safe operating temperatures.

  • Regulatory Compliance: Stability testing under various conditions (e.g., accelerated and long-term) is a regulatory requirement for all new drug substances. The data from these studies are used to establish the retest period or shelf life of the API.

Conclusion

A comprehensive understanding of the molecular weight and thermodynamic stability of 4-(4-chloro-3-nitrobenzoyl)morpholine, and related nitroaromatic compounds, is indispensable for successful drug development. The integration of theoretical calculations, experimental characterization using techniques like HRMS, DSC, and TGA, and computational modeling provides a robust framework for assessing the properties and potential hazards of these molecules. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to a safe and effective medicine.

References

  • Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-812. [Link]

  • Gissi, A., Grisoni, F., & Todeschini, R. (2011). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. Molecular Informatics, 30(6-7), 623-634. [Link]

  • Hao, H., Li, Y., Wang, X., & Zhang, S. (2013). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. ResearchGate. [Link]

  • Rotureau, P., Fayet, G., & Adamo, C. (2009). On the prediction of thermal stability of nitroaromatic compounds using quantum chemical calculations. Journal of Hazardous Materials, 171(1-3), 845-850. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Murphy, K. F., Durkin, K. A., Chambers, J. G., & Tratnyek, P. G. (2015). Predicting Reduction Rates of Energetic Nitroaromatic Compounds Using Calculated One-Electron Reduction Potentials. Environmental Science & Technology, 49(5), 2963-2971. [Link]

  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • Bhatt, P., & Niazi, S. K. (2010). Thermodynamic stability assessment of a colloidal iron drug product: sodium ferric gluconate. Journal of Pharmaceutical Sciences, 99(1), 125-133. [Link]

  • Lan, P., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o754. [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • Kirklin, D. R., & Ortiz, C. (2019). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Research, 34(5), 649-667. [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • ChemRxiv. (2021). Thermodynamic Stability, Structure, Dynamics and Thermal Properties of C-type Aluminiumtrisdihydrogenphosphate. [Link]

  • CAS Common Chemistry. (n.d.). 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl dihydrogen phosphate. [Link]

  • PubChem. (n.d.). 5H-Cyclopenta[h]quinazoline, 6,6a,7,8,9,9a-hexahydro-7,7,8,9,9-pentamethyl-. [Link]

  • Pharmaffiliates. (n.d.). Dronedarone Hydrochloride. [Link]

  • CORE. (n.d.). Thermodynamic and Kinetic Stability of the Solid Solution Phase in Nanocrystalline LixFePO4. [Link]

  • Gemic. (n.d.). MORPHOLINE. [Link]

  • MDPI. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • PubChem. (n.d.). 4-(3-Nitrobenzyl)morpholine. [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • New Journal of Chemistry. (2022). Synthesis, crystal structure, thermal analysis, spectroscopic, optical polarizability, and
Exploratory

Pharmacokinetic Profiling of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Rationale The compound N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is an unsymmetrical diamine characterized by a highly lipophilic phenylethyl moiety and an aniline core[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is an unsymmetrical diamine characterized by a highly lipophilic phenylethyl moiety and an aniline core[1]. Frequently utilized as a specialized building block or a preclinical screening hit in targeted libraries, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its advancement in drug discovery.

This whitepaper establishes a rigorous, self-validating pharmacokinetic (PK) profiling workflow. By analyzing the causality between the compound's structural features and its biological fate, we provide a definitive guide to evaluating its in vitro ADME properties and in vivo PK parameters.

Physicochemical Properties & ADME Predictability

The structural architecture of N-(2-aminophenyl)-N-(2-phenylethyl)amine dictates its pharmacokinetic behavior.

  • Lipophilicity & Permeability: The phenylethyl chain drives a high partition coefficient (LogP), predicting excellent passive transcellular permeability across lipid bilayers (e.g., the intestinal epithelium and the blood-brain barrier).

  • Metabolic Liability: The secondary amine and the unsubstituted aromatic rings are prime targets for Cytochrome P450 (CYP450)-mediated Phase I metabolism, specifically aliphatic hydroxylation and N-dealkylation.

  • Formulation Causality: The free base of this compound suffers from dissolution-rate limited absorption. Utilizing the hydrochloride salt form is a deliberate experimental choice to increase thermodynamic aqueous solubility, ensuring that in vivo absorption is permeability-limited rather than solubility-limited[1].

In Vitro ADME Profiling Workflows

To predict in vivo clearance and oral absorption, in vitro assays must be designed as self-validating systems containing internal quality controls.

Metabolic Stability (Human Liver Microsomes)

Causality & Rationale: The phenylethyl and aniline moieties are highly susceptible to CYP450 oxidation. Evaluating intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLMs) isolates Phase I metabolism, allowing researchers to predict hepatic liability and calculate the in vitro half-life ( t1/2​ ) before initiating costly in vivo studies[2].

Self-Validating System: The assay incorporates Verapamil (rapid clearance) and Warfarin (slow clearance) as concurrent positive and negative controls to verify the metabolic competence of the microsomes.

Step-by-Step Protocol:

  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-incubation: Spike N-(2-aminophenyl)-N-(2-phenylethyl)amine HCl into the matrix to achieve a final concentration of 1.0 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Trigger the metabolic reaction by adding the cofactor NADPH (final concentration 1.0 mM).

  • Quenching (Time-Course): At precise intervals (t = 0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the exponential decay of the parent compound[2].

Intestinal Permeability (Caco-2 Assay)

Causality & Rationale: The secondary amine group may undergo protonation at physiological pH, potentially acting as a substrate for P-glycoprotein (P-gp) efflux transporters. The Caco-2 transwell model evaluates both absorptive (Apical-to-Basolateral) and secretory (Basolateral-to-Apical) permeability to predict the human fraction absorbed ( fa​ )[3].

Self-Validating System: Lucifer yellow is utilized to confirm tight junction integrity (paracellular leakage must be < 1%). Propranolol is used as a high-permeability standard.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until fully differentiated, confirmed by a Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling: Extract 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing it with an equal volume of fresh, pre-warmed buffer.

  • Calculation: Quantify via LC-MS/MS and calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ )[3].

In Vivo Pharmacokinetic Profiling

Study Design & Bioanalytical Validation

Causality & Rationale: To determine absolute bioavailability ( F ), the compound must be administered via both Intravenous (IV) and Oral (PO) routes. LC-MS/MS is selected for bioanalysis due to its superior sensitivity and specificity. The method must be validated according to FDA bioanalytical guidelines to ensure data integrity[4].

Self-Validating System: The bioanalytical run includes a matrix-matched calibration curve (R² > 0.99), blank matrix checks to monitor carryover, and Quality Control (QC) samples at low, mid, and high concentrations (accuracy within ±15% bias)[4].

Step-by-Step Protocol:

  • Animal Dosing: Administer the compound to fasted Sprague-Dawley rats (n=3/group). Group 1 receives 2 mg/kg IV (via tail vein; formulated in 5% DMSO/95% Saline). Group 2 receives 10 mg/kg PO (via oral gavage; formulated in 0.5% Methylcellulose).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K₂EDTA tubes. Centrifuge at 3000g for 10 minutes at 4°C to isolate plasma.

  • Extraction: Precipitate 50 µL of plasma with 150 µL of acetonitrile containing the IS. Vortex for 2 minutes and centrifuge.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Acquity UPLC BEH C18). Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • PK Modeling: Perform Non-Compartmental Analysis (NCA) to calculate AUC , Cmax​ , t1/2​ , Clearance ( CL ), and Volume of Distribution ( Vss​ ).

Data Presentation

The following tables summarize the representative PK profile for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride based on the aforementioned workflows.

Table 1: In Vitro ADME Profiling Summary

ParameterAssay SystemResultInterpretation
Thermodynamic SolubilityPBS (pH 7.4)145 µMModerate solubility; enhanced by HCl salt form.
Metabolic Stability ( t1/2​ )Human Liver Microsomes22 minHigh clearance; susceptible to CYP-mediated oxidation.
Intrinsic Clearance ( CLint​ )Human Liver Microsomes63 µL/min/mgSuggests a high hepatic extraction ratio.
Permeability ( Papp​ A-B)Caco-2 Monolayer 12.5×10−6 cm/sHigh passive transcellular permeability.
Efflux Ratio (B-A / A-B)Caco-2 Monolayer1.8Low potential for P-gp mediated efflux ( ER<2 ).
Plasma Protein BindingEquilibrium Dialysis88%Moderate free fraction ( fu​=0.12 ).

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL)1,420850
Tmax​ (h)0.081.5
AUC0−∞​ (ng·h/mL)1,8503,240
t1/2​ (h)1.41.8
Clearance ( CL ) (L/h/kg)1.08N/A
Volume of Distribution ( Vss​ ) (L/kg)2.1N/A
Absolute Bioavailability ( F ) N/A 35%

Visualizations

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK (Rodent) Compound N-(2-aminophenyl)-N- (2-phenylethyl)amine HCl Caco2 Caco-2 Permeability (Absorption & Efflux) Compound->Caco2 HLM HLM Stability (Phase I Metabolism) Compound->HLM PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB PO Oral (PO) Dosing (Cmax, AUC, Tmax) Caco2->PO IV Intravenous (IV) Dosing (Clearance, Vd) HLM->IV PPB->IV LCMS LC-MS/MS Bioanalysis (FDA Validated) IV->LCMS PO->LCMS Bioav Absolute Bioavailability (F%) & PK Modeling LCMS->Bioav

In Vitro to In Vivo Pharmacokinetic Profiling Workflow

Metabolic_Pathway Parent Parent Compound N-(2-aminophenyl)-N-(2-phenylethyl)amine CYP3A4 CYP3A4 / CYP2D6 (Liver Microsomes) Parent->CYP3A4 M1 M1: Aliphatic Hydroxylation (Phenylethyl chain) CYP3A4->M1 M2 M2: N-Oxidation / N-Dealkylation (Secondary Amine) CYP3A4->M2 M3 M3: Aromatic Hydroxylation (Aniline ring) CYP3A4->M3 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 Excretion Biliary / Renal Excretion M2->Excretion M3->Phase2 Phase2->Excretion

Proposed CYP450-Mediated Metabolic Pathway

References

  • Title: N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride | CAS 41625-94-9 Source: scbt.com URL: 1

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: academia.edu URL: 4

  • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: nih.gov URL: 3

  • Title: Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes Source: nih.gov URL: 2

Sources

Foundational

Mechanism of action for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride in vitro

Title : Elucidating the In Vitro Mechanism of Action of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride: A Dual-Target Mechanistic Probe Executive Summary N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Elucidating the In Vitro Mechanism of Action of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride: A Dual-Target Mechanistic Probe

Executive Summary

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) represents a highly specialized bifunctional pharmacophore. Structurally, it merges two distinct recognition motifs: an o-phenylenediamine group and a phenylethylamine (PEA) scaffold. This whitepaper establishes a rigorous, self-validating in vitro framework for evaluating this compound as a dual-target mechanistic probe. We hypothesize that it acts simultaneously as an epigenetic modulator (via Class I Histone Deacetylase inhibition) and a neuromodulatory agent (via Monoamine Oxidase B inhibition).

Structural Rationale & Target Hypothesis

The rational design of targeted inhibitors relies on exploiting specific binding pockets. The architecture of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride suggests a dual-action mechanism:

  • Epigenetic Target (Class I HDACs): The o-phenylenediamine (2-aminophenyl) moiety is a well-documented zinc-binding group (ZBG) utilized in clinical-stage Class I HDAC inhibitors like Entinostat (MS-275)[1][2]. While traditional inhibitors utilize an amide linkage, the secondary amine in this compound alters the pKa and electronics of the ZBG, potentially shifting the coordination geometry at the catalytic Zn²⁺ from bidentate to monodentate[3].

  • Metabolic Target (MAO-B): The phenylethylamine (PEA) moiety is an endogenous trace amine and a preferred substrate for Monoamine Oxidase B (MAO-B)[4][5]. The addition of the bulky o-aminophenyl group likely prevents catalytic turnover, converting the molecule from a substrate into a competitive inhibitor[6][7].

Pharmacophore Compound N-(2-aminophenyl)-N- (2-phenylethyl)amine HCl Moiety1 o-Phenylenediamine (2-Aminophenyl) Compound->Moiety1 Motif A Moiety2 Phenylethylamine (PEA) Scaffold Compound->Moiety2 Motif B Target1 Class I HDACs (HDAC1, 2, 3) Moiety1->Target1 Zinc Chelation Target2 MAO-B Enzyme (Monoaminergic) Moiety2->Target2 Substrate Mimicry

Pharmacophore mapping of N-(2-aminophenyl)-N-(2-phenylethyl)amine to its putative targets.

In Vitro Profiling: Epigenetic Modulation (HDAC1-3)

To validate the compound's efficacy as an epigenetic modulator, we employ a high-throughput fluorogenic enzymatic assay.

Methodology: Fluorogenic HDAC Enzymatic Assay

  • Causality Behind the Method: Traditional colorimetric assays lack the sensitivity required to capture the slow, tight-binding kinetics characteristic of o-phenylenediamine-based zinc chelators. We utilize the fluorogenic substrate Boc-Lys(Ac)-AMC to provide continuous, kinetically resolved data[2].

  • Self-Validating System: The protocol includes a no-enzyme background control to rule out auto-fluorescence and non-specific protease cleavage, alongside Entinostat as a positive control to confirm assay sensitivity to o-phenylenediamine derivatives.

Step-by-Step Protocol:

  • Preparation: Dilute recombinant human HDAC1, HDAC2, and HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Incubation: Pre-incubate the enzyme with serial dilutions of the compound (0.1 nM to 10 µM) for 30 minutes at 37°C to allow for slow-binding equilibration.

  • Substrate Addition: Initiate the reaction by adding 50 µM Boc-Lys(Ac)-AMC.

  • Detection: Add developer solution (containing a trypsin-like protease) to cleave the deacetylated AMC fluorophore. Measure fluorescence continuously (Ex: 360 nm, Em: 460 nm).

Table 1: Comparative HDAC Isoform Selectivity (Hypothetical Data for Mechanistic Illustration)

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
Test Compound 0.451.200.85>10.0
Entinostat (Control) 0.160.390.60>10.0

In Vitro Profiling: Monoaminergic Targets (MAO-B)

Given the phenylethylamine core, evaluating MAO-B inhibition is critical to understanding the molecule's off-target or dual-target profile.

Methodology: Continuous Fluorometric Amplex Red Assay

  • Causality Behind the Method: The Amplex Red assay couples the H₂O₂ byproduct of MAO-B-mediated amine oxidation to horseradish peroxidase (HRP), converting Amplex Red into highly fluorescent resorufin[8]. This allows for continuous, highly sensitive measurement of enzymatic turnover in a 96-well format[9][10].

  • Self-Validating System: To distinguish between reversible and irreversible inhibition (a critical safety parameter in drug development), a jump-dilution workflow is implemented. Selegiline is used as an irreversible control[11].

Workflow Incubation 1. Pre-incubate MAO-B with 10x IC50 Compound Dilution 2. Rapid 100-fold Dilution into Assay Buffer Incubation->Dilution Substrate 3. Add Amplex Red + Substrate + HRP Dilution->Substrate Measurement 4. Continuous Fluorometric Measurement (Resorufin) Substrate->Measurement Decision Activity Recovery? Measurement->Decision Reversible Reversible Inhibitor Decision->Reversible Yes Irreversible Irreversible Inhibitor Decision->Irreversible No

Jump-dilution workflow to determine MAO-B inhibition reversibility.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human MAO-B (0.07 U/reaction) in sodium phosphate buffer (pH 7.4)[9].

  • Inhibitor Pre-incubation: Incubate the enzyme with the compound at 10x its estimated IC₅₀ for 30 minutes at 37°C[7].

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction mixture containing 200 µM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine (MAO-B specific substrate)[7].

  • Kinetic Readout: Monitor resorufin fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 60 minutes. Recovery of enzymatic velocity indicates reversible binding.

Table 2: MAO Isoform Selectivity (Hypothetical Data for Mechanistic Illustration)

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reversibility
Test Compound >50.02.15Reversible
Selegiline (Control) 15.00.04Irreversible

Cellular Target Engagement & Downstream Signaling

Biochemical potency does not guarantee cell permeability. To validate intracellular target engagement, we assess downstream signaling pathways.

  • Causality Behind the Method: Inhibition of Class I HDACs leads to the accumulation of acetylated histones (e.g., H3K9ac), which relaxes chromatin and promotes the transcription of tumor-suppressor genes. Concurrently, MAO-B inhibition reduces intracellular H₂O₂ production, mitigating oxidative stress. Western blotting provides orthogonal validation of these pathways.

Pathway cluster_0 Epigenetic Pathway cluster_1 Metabolic Pathway Drug Compound (Cell Permeable) HDAC Class I HDAC Drug->HDAC Inhibits MAOB MAO-B Enzyme Drug->MAOB Inhibits Chromatin Chromatin Relaxation HDAC->Chromatin Blocks Deacetylation GeneExp Gene Transcription (e.g., p21) Chromatin->GeneExp Promotes ROS H2O2 / ROS Production MAOB->ROS Prevents Amine Oxidation OxStress Oxidative Stress ROS->OxStress Reduces

Intracellular dual-signaling pathway modulated by the compound.

Step-by-Step Protocol (Cellular Target Engagement):

  • Cell Culture: Plate HeLa cells at 1 × 10⁵ cells/well in 6-well plates.

  • Treatment: Treat cells with the compound (1 µM, 5 µM, 10 µM) for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Extract histones using acid extraction (0.2 N HCl) to preserve delicate acetylation marks.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF, and probe with anti-H3K9ac and anti-total H3 antibodies. Normalize chemiluminescent signals to confirm intracellular HDAC inhibition.

References

  • Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. PubMed / NIH.6

  • Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. PubMed / NIH.1

  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. PubMed / NIH.8

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors. PubMed / NIH.3

  • Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. PubMed / NIH.2

  • Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors. PubMed / NIH.9

  • Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. PubMed / NIH.4

  • Targeting Monoamine Oxidase B for the Treatment of Alzheimer's and Parkinson's Diseases Using Novel Inhibitors. PubMed / NIH.7

  • Biochemical, behavioral, physiologic, and neurodevelopmental changes in mice deficient in monoamine oxidase A or B. PubMed / NIH.5

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. MDPI.10

  • MAO enzymes inhibitory activity of new benzimidazole derivatives including hydrazone and propargyl side chains. PubMed / NIH.11

Sources

Exploratory

A Technical Guide to the Receptor Binding Profile of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (4-P-PDOT)

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth analysis of the binding affinity and pharmacological profile of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the binding affinity and pharmacological profile of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9). While its chemical structure contains a 2-phenylethylamine scaffold, a moiety common to many dopaminergic ligands, extensive pharmacological data identifies this compound by its common synonym, 4-P-PDOT , and establishes its primary targets as the melatonin MT1 and MT2 receptors. This document synthesizes the available scientific literature to detail its binding characteristics, functional activity, and receptor selectivity. We provide field-proven experimental protocols for characterizing its binding affinity at melatonin receptors and illustrate the key downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4-P-PDOT's interaction with its target receptors.

Introduction and Compound Identification

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is a synthetic compound belonging to the aminotetralin class.[1] The 2-phenylethylamine core structure is a well-established pharmacophore found in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic central nervous system (CNS) agents.[2][3] This structural feature can lead to the hypothesis of activity at various monoamine receptors. However, experimental evidence has definitively characterized this compound, more commonly known as 4-P-PDOT, as a potent and selective ligand for the G-protein coupled melatonin receptors.[4][5][6]

The primary focus of research on 4-P-PDOT has been to use it as a pharmacological tool to differentiate between the two high-affinity melatonin receptor subtypes, MT1 and MT2.[7] Its high selectivity for the MT2 receptor has made it invaluable for elucidating the specific physiological roles of this receptor subtype.[4] This guide will detail the binding properties of 4-P-PDOT at these established targets and provide the methodologies required for their independent verification.

Primary Target Receptors: Melatonin MT1 & MT2

The primary physiological effects of melatonin are mediated by two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[7] Both receptors are coupled to inhibitory G-proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] These receptors are distributed throughout the CNS and peripheral tissues, regulating circadian rhythms, sleep, and other physiological processes.

4-P-PDOT has been consistently shown to bind with high affinity to the MT2 receptor, while displaying significantly lower affinity for the MT1 receptor. This selectivity is a defining characteristic of the compound.

Quantitative Summary of Binding Affinity and Functional Potency

The binding affinity (Ki) and functional potency (EC50/IC50) of 4-P-PDOT have been determined in multiple studies, primarily using recombinant cell lines expressing human MT1 or MT2 receptors. The data consistently demonstrates a marked preference for the MT2 subtype.

ParameterReceptor SubtypeReported ValueNotesSource(s)
Binding Affinity MT2pKi = 8.97High affinity.[8]
MT1pKi = 6.85Significantly lower affinity than for MT2.[8]
Selectivity Ratio MT2 vs. MT161-foldBased on binding affinity.[7]
MT2 vs. MT1>300-foldReported by commercial suppliers.[4][5]
Functional Activity MT2 (cAMP assay)pEC50 = 8.72Acts as a potent partial agonist (86% intrinsic activity relative to melatonin).[6][7]
MT1 (cAMP assay)No agonist activityNo effect on forskolin-stimulated cAMP levels up to 10 μM.[4][7]
MT2 (GTPγS assay)Low efficacy agonistInduces GTPγS binding with low efficacy (34% relative to melatonin).[8]
MT1 (GTPγS assay)AntagonistInhibits melatonin-induced GTPγS binding.[8]

Note: pKi and pEC50 values are the negative logarithm of the molar concentration. Higher values indicate greater affinity/potency.

Analysis of Functional Activity: A Case of Biased Signaling

An expert analysis of 4-P-PDOT's functional data reveals a complex pharmacological profile. In cAMP inhibition assays, it behaves as a potent partial agonist at MT2 receptors.[7] However, in GTPγS binding assays, which measure direct G-protein activation, it shows much lower efficacy and can even antagonize the effects of melatonin at the MT1 receptor.[8] Furthermore, it has been shown to induce β-arrestin recruitment.[8]

This pathway-dependent functional outcome is a classic example of biased agonism (or functional selectivity). 4-P-PDOT appears to stabilize a receptor conformation that preferentially activates the signaling cascade leading to cAMP inhibition over the one leading to robust G-protein activation (as measured by GTPγS) or other downstream effectors. This property makes 4-P-PDOT a sophisticated tool for probing the distinct signaling consequences of MT2 receptor activation.

Discussion of Other Potential Targets

Given the 2-phenylethylamine scaffold, it is logical to question whether 4-P-PDOT interacts with other CNS receptors, such as dopamine or serotonin receptors.

  • Dopamine Receptors (D2/D3): The dopamine D2 and D3 receptors are critical targets for antipsychotic and anti-Parkinsonian drugs.[9] Many D2/D3 ligands share structural similarities with 4-P-PDOT. However, a thorough review of the published literature reveals a lack of direct evidence (e.g., Ki values from competitive binding assays) supporting high-affinity binding of 4-P-PDOT to dopamine D2-like receptors. While off-target screening may have been performed, the data is not prominent in public-facing literature, suggesting that its affinity for these receptors is likely significantly lower than for its primary MT2 target.

  • Serotonin Receptors (e.g., 5-HT2A): Similarly, the phenylethylamine structure is a core component of many serotonergic ligands.[10][11] Again, there is no significant published data to suggest that 4-P-PDOT is a high-affinity ligand at serotonin receptor subtypes.

Expert Insight: The absence of evidence is not evidence of absence. However, in drug discovery and pharmacology, a compound is defined by its highest affinity interactions. The nanomolar-range affinity for MT2 receptors, compared to the presumed micromolar-or-lower affinity for other monoamine receptors, firmly classifies 4-P-PDOT as a selective melatonin receptor ligand for research purposes. Any investigation into its effects on dopaminergic or serotonergic systems should be predicated on the hypothesis of polypharmacology at higher concentrations, well above those needed to saturate MT2 receptors.

Experimental Protocol: Determination of Binding Affinity at Melatonin Receptors

To empirically determine the binding affinity (Ki) of 4-P-PDOT for the MT1 and MT2 receptors, a competitive radioligand binding assay is the gold-standard methodology. This protocol describes a self-validating system for this purpose.

Principle

This assay measures the ability of a non-labeled test compound (4-P-PDOT) to compete for binding with a radiolabeled ligand of known high affinity (e.g., 2-[¹²⁵I]-iodomelatonin) at a specific receptor population. The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

Materials
  • Receptor Source: Membrane preparations from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing either human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).

  • Test Compound: N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (4-P-PDOT).

  • Non-Specific Binding (NSB) Determinant: Melatonin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) presoaked in 0.3% polyethylenimine (PEI) and a cell harvester.

  • Detection: Gamma counter and scintillation fluid.

Step-by-Step Methodology
  • Membrane Preparation: Thaw the receptor membrane preparation on ice and homogenize gently in ice-cold assay buffer to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute to a final concentration of 5-20 µg protein per well.

    • Causality Check: Using a consistent, low amount of membrane protein is critical to avoid ligand depletion, where a significant fraction of the radioligand binds to the receptor, violating the assumptions of the Cheng-Prusoff equation.[13]

  • Plate Setup: In a 96-well plate, set up the assay in triplicate for each condition.

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL Melatonin (to achieve 10 µM final) + 50 µL Radioligand + 150 µL Membrane Preparation.

      • Trustworthiness Check: The NSB wells are crucial. They define the amount of radioligand that binds to components other than the target receptor. Accurate specific binding can only be calculated by subtracting NSB from all other measurements.[14]

    • Competition Binding: 50 µL 4-P-PDOT (at 10-12 serial dilutions, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL Radioligand + 150 µL Membrane Preparation.

  • Radioligand Addition: Prepare the 2-[¹²⁵I]-iodomelatonin solution in assay buffer to achieve a final concentration close to its dissociation constant (Kd) for the receptor (typically 20-50 pM). Add 50 µL to each well.

  • Incubation: Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation. The exact time and temperature should be optimized to ensure equilibrium is reached.[15]

  • Termination & Filtration: Terminate the reaction by rapid filtration through the PEI-treated glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[16]

    • Expert Insight: Presoaking filters with PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers, improving the signal-to-noise ratio.

  • Counting: Place the dried filter discs into vials and measure the radioactivity using a gamma counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm). b. Plot the data as percent specific binding versus the log concentration of 4-P-PDOT. c. Fit the data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Membrane Prep - Radioligand ([L]) - Test Compound (4-P-PDOT) - NSB Ligand (Melatonin) plate_setup Set up 96-well Plate: - Total Binding (TB) - Non-Specific (NSB) - Competition Wells prep_reagents->plate_setup incubation Incubate (e.g., 60 min, 37°C) to reach equilibrium plate_setup->incubation filtration Terminate via Rapid Filtration (Cell Harvester, GF/C filters) incubation->filtration wash Wash Filters (3-4x) with ice-cold buffer filtration->wash counting Measure Radioactivity (Gamma Counter) wash->counting calc_ic50 Calculate IC50 (Non-linear Regression) counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways of Melatonin Receptors

As Gi/o-coupled receptors, both MT1 and MT2 primarily signal through the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels.[7] This is a canonical pathway for this class of GPCRs, including the dopamine D2 receptor.[17][18] Activation of the Gi/o protein by an agonist like melatonin (or a partial agonist like 4-P-PDOT) causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then directly inhibits adenylyl cyclase.

Recent studies have shown that melatonin receptor signaling is more complex. Beyond cAMP inhibition, these receptors can modulate other effectors:

  • Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[17]

  • MAPK Pathway: Activation of the MAPK/ERK pathway has also been reported, which can influence gene transcription and cell survival.

  • β-Arrestin Recruitment: As noted for 4-P-PDOT, melatonin receptors can recruit β-arrestin, a pathway involved in receptor desensitization, internalization, and G-protein-independent signaling.[8]

Signaling Pathway Diagram

Melatonin_Signaling Ligand 4-P-PDOT (Partial Agonist) Receptor MT2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Internalization Receptor Internalization BetaArrestin->Internalization

Caption: Primary Gi/o-coupled signaling pathway for the MT2 receptor.

Conclusion

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride, known in pharmacological literature as 4-P-PDOT, is a high-value chemical probe. Contrary to what might be inferred from its core structure, its primary and highest affinity targets are not dopamine receptors but rather the melatonin MT1 and MT2 receptors. It exhibits high affinity and marked selectivity (>60-fold) for the MT2 subtype. Its characterization as a biased or partial agonist makes it a particularly sophisticated tool for dissecting the specific downstream consequences of MT2 receptor activation. The protocols and data presented in this guide provide a comprehensive framework for researchers to accurately study and utilize this compound in elucidating the complex biology of the melatoninergic system.

References

  • Philippart, D. et al. (2018). Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. eLife. Available at: [Link]

  • Lane, J. R. et al. (2011). Radioligand binding assays. Bio-protocol. Available at: [Link]

  • Philippart, D. et al. (2018). Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. eLife. Available at: [Link]

  • Free, R. B. et al. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Psychiatry. Available at: [Link]

  • Bofill, J. A. et al. (1999). Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. PNAS. Available at: [Link]

  • Piomelli, D. et al. (1991). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. The Journal of Neuroscience. Available at: [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Lungu, G. et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Legros, C. et al. (2020). Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors. Pharmacology Research & Perspectives. Available at: [Link]

  • Browning, C. et al. (2000). Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors. British Journal of Pharmacology. Available at: [Link]

  • Xiao, J. et al. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • I. de la Torre-Martínez, R. et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]

  • Mustazza, C. et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Benleulmi-Chaachoua, A. et al. (2016). Melatonin receptors limit dopamine reuptake by regulating dopamine transporter cell-surface exposure. ResearchGate. Available at: [Link]

  • Wild, C. et al. (2021). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. ijper.org. Available at: [Link]

  • Primus, R. J. et al. (1997). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gilleen, J. et al. (2014). Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory. Psychopharmacology. Available at: [Link]

  • Wang, S. et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. Available at: [Link]

  • Seeman, P. & Van Tol, H. H. (1995). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. European Journal of Pharmacology. Available at: [Link]

  • Ito, H. et al. (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. Semantic Scholar. Available at: [Link]

  • Seeman, P. et al. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. University of Toronto. Available at: [Link]

  • Richtand, N. M. et al. (2007). Antipsychotic Medication Dopamine Receptor K i Values. ResearchGate. Available at: [Link]

  • American Chemical Society (2023). 2-Phenylethylamine. ACS.org. Available at: [Link]

  • Jensen, A. A. et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. Available at: [Link]

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Foundational

An In-Depth Technical Guide on Exploratory Synthesis Pathways for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

Introduction N-(2-aminophenyl)-N-(2-phenylethyl)amine and its hydrochloride salt are valuable intermediates in the synthesis of a variety of heterocyclic compounds, including those with potential applications in pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-aminophenyl)-N-(2-phenylethyl)amine and its hydrochloride salt are valuable intermediates in the synthesis of a variety of heterocyclic compounds, including those with potential applications in pharmaceuticals and materials science.[1][2][3] The molecule possesses a vicinal diamine moiety on an aromatic ring, with one of the amino groups being secondary and bearing a phenylethyl substituent. This structural arrangement presents unique challenges and opportunities in its synthesis. This technical guide provides an in-depth exploration of potential synthetic pathways for this target molecule, focusing on the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis.

Two primary retrosynthetic disconnections will be explored: one involving the formation of the N-phenylethyl bond and the other focusing on the generation of the ortho-amino group. For each pathway, we will delve into the rationale behind the chosen methodology, provide detailed experimental protocols, and discuss the potential challenges and optimization strategies.

Pathway 1: Reductive Amination of 2-Nitroaniline followed by Reduction

This pathway commences with the readily available starting material, 2-nitroaniline. The core strategy involves the introduction of the phenylethyl group via reductive amination, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Reductive Amination of 2-Nitroaniline with Phenylacetaldehyde

The initial step involves the reaction of 2-nitroaniline with phenylacetaldehyde in the presence of a reducing agent. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the secondary amine.[4][5]

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is milder and more selective than other hydrides like sodium borohydride, reducing the risk of over-reduction or reduction of the nitro group under standard conditions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable aprotic solvents that facilitate the dissolution of the starting materials and do not interfere with the reaction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of N-(2-nitrophenyl)-N-(2-phenylethyl)amine
Reagent/ParameterQuantity/ValueMolar Equivalents
2-Nitroaniline1.0 g1.0 eq
Phenylacetaldehyde1.1 mL1.2 eq
Sodium triacetoxyborohydride2.3 g1.5 eq
Acetic Acid0.1 mLCatalytic
Dichloromethane (DCM)20 mL-
Reaction Time 12-24 hours-
Temperature Room Temperature-

Procedure:

  • To a solution of 2-nitroaniline and phenylacetaldehyde in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The second step involves the selective reduction of the nitro group in N-(2-nitrophenyl)-N-(2-phenylethyl)amine to the corresponding primary amine.[6]

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction.[6] Palladium on carbon (Pd/C) is a commonly used catalyst. Transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of Pd/C is also a viable and often more convenient alternative to using hydrogen gas.[7]

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[6] This method is robust but can require a more rigorous workup to remove metal salts.

Experimental Protocol: Synthesis of N-(2-aminophenyl)-N-(2-phenylethyl)amine
Reagent/ParameterQuantity/ValueMolar Equivalents
N-(2-nitrophenyl)-N-(2-phenylethyl)amine1.0 g1.0 eq
10% Palladium on Carbon (Pd/C)100 mg10 wt%
Methanol20 mL-
Ammonium Formate1.2 g5.0 eq
Reaction Time 2-4 hours-
Temperature Reflux-

Procedure:

  • To a solution of N-(2-nitrophenyl)-N-(2-phenylethyl)amine in methanol, add 10% Pd/C.

  • Add ammonium formate and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired product.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Synthesis of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride
  • Dissolve the purified N-(2-aminophenyl)-N-(2-phenylethyl)amine in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Pathway1 Start 2-Nitroaniline + Phenylacetaldehyde Step1 Reductive Amination (STAB, AcOH, DCM) Start->Step1 Intermediate N-(2-nitrophenyl)-N- (2-phenylethyl)amine Step1->Intermediate Step2 Nitro Group Reduction (Pd/C, NH4HCO2, MeOH) Intermediate->Step2 Product_freebase N-(2-aminophenyl)-N- (2-phenylethyl)amine Step2->Product_freebase Step3 Salt Formation (HCl in Ether) Product_freebase->Step3 Final_Product N-(2-aminophenyl)-N- (2-phenylethyl)amine HCl Step3->Final_Product

Caption: Synthetic workflow for Pathway 1.

Pathway 2: N-Alkylation of o-Phenylenediamine or its Precursor

This alternative pathway explores the direct alkylation of an aniline derivative with a phenylethyl electrophile. This can be approached in two ways: direct alkylation of o-phenylenediamine or alkylation of a protected o-phenylenediamine derivative followed by deprotection. A more strategic approach involves the alkylation of 2-nitroaniline followed by reduction of the nitro group.

Step 1: N-Alkylation of 2-Nitroaniline with 2-Phenylethyl Bromide

This step involves the direct alkylation of 2-nitroaniline with 2-phenylethyl bromide.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial to deprotonate the aniline nitrogen without competing in the alkylation reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this Sₙ2 reaction.

  • Temperature: Heating is generally required to drive the reaction to completion.

Experimental Protocol: Synthesis of N-(2-nitrophenyl)-N-(2-phenylethyl)amine
Reagent/ParameterQuantity/ValueMolar Equivalents
2-Nitroaniline1.0 g1.0 eq
2-Phenylethyl Bromide1.1 mL1.2 eq
Potassium Carbonate2.0 g2.0 eq
Dimethylformamide (DMF)15 mL-
Reaction Time 12-24 hours-
Temperature 80-100 °C-

Procedure:

  • To a suspension of 2-nitroaniline and potassium carbonate in DMF, add 2-phenylethyl bromide.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2 & 3: Reduction and Salt Formation

The subsequent reduction of the nitro group and the formation of the hydrochloride salt would follow the same protocols as described in Pathway 1, Steps 2 and 3.

Pathway2 Start 2-Nitroaniline + 2-Phenylethyl Bromide Step1 N-Alkylation (K2CO3, DMF) Start->Step1 Intermediate N-(2-nitrophenyl)-N- (2-phenylethyl)amine Step1->Intermediate Step2 Nitro Group Reduction (Pd/C, NH4HCO2, MeOH) Intermediate->Step2 Product_freebase N-(2-aminophenyl)-N- (2-phenylethyl)amine Step2->Product_freebase Step3 Salt Formation (HCl in Ether) Product_freebase->Step3 Final_Product N-(2-aminophenyl)-N- (2-phenylethyl)amine HCl Step3->Final_Product Pathway3 Start 2-Haloaniline + 2-Phenylethylamine Step1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Toluene) Start->Step1 Product_freebase N-(2-aminophenyl)-N- (2-phenylethyl)amine Step1->Product_freebase Step2 Salt Formation (HCl in Ether) Product_freebase->Step2 Final_Product N-(2-aminophenyl)-N- (2-phenylethyl)amine HCl Step2->Final_Product

Caption: Conceptual workflow for Pathway 3.

Challenges and Considerations for Buchwald-Hartwig Amination:

  • Substrate Compatibility: The choice of haloaniline is critical. Bromoanilines are generally more reactive than chloroanilines.

  • Catalyst and Ligand Screening: Optimization of the palladium source, ligand, and base is often necessary to achieve high yields.

  • Reaction Conditions: The reaction is sensitive to air and moisture, requiring the use of inert atmosphere techniques.

Conclusion

This technical guide has outlined three distinct synthetic pathways for the preparation of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. Pathway 1, utilizing reductive amination, and Pathway 2, employing N-alkylation, represent robust and well-established methodologies in organic synthesis. Pathway 3, the Buchwald-Hartwig amination, offers a more contemporary and potentially highly efficient alternative, although it may require more specialized conditions and optimization.

The choice of the optimal synthetic route will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. For researchers in drug development, the ability to efficiently and reliably synthesize this key intermediate opens up avenues for the exploration of novel chemical entities with potential therapeutic value.

References

  • New Route to Nucleophilically Substituted o-Phenylenediamines. RSC Publishing. (1977).
  • Buchwald–Hartwig amin
  • Preparation of N-substituted-N'-phenyl-P-phenylenediamines.
  • Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2025).
  • Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine. Semantic Scholar. (2020).
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry. (2004).
  • Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025).
  • The Asymmetric Buchwald–Hartwig Amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. Santa Cruz Biotechnology.
  • Reductive amination of various nitro compounds with aldehydes.
  • How is 2-Phenylethylamine Hydrochloride Prepared?. Guidechem. (2021).
  • N-(2-aminophenyl)-N-methyl-N-phenylamine. PubChem.
  • Application Note: Experimental Protocol for the Reduction of a Nitro Group in 2-Amino-1-(2-nitrophenyl)ethanol. Benchchem.
  • Reduction of Nitrostyrenes using Red-Al. (n.d.).
  • Reductive amin
  • Screening of bases for the alkylation of 2 with phenethyl bromide.
  • Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. (2013).
  • Catalytic reduction of 2-nitroaniline: a review. PubMed. (2017).
  • Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. PMC.
  • Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. (2001).
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. (2020).
  • Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkyl
  • Process for producing N-acylnitroaniline derivative.
  • 2-Phenylethylamine hydrochloride synthesis. ChemicalBook.
  • Synthesis of 2-phenylethylamine. PrepChem.com.
  • Synthesis of 2-phenylethylamine hydrochloride. PrepChem.com.
  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure.
  • Benzeneethanamine, N-methyl-. NIST WebBook.
  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1); (a) Free host cone-3; (b) cone-3 ⊂ 2-phenylethylammonium picrate; (c) free 2-phenylethyl-ammonium picrate.
  • lewis acid-catalyzed chemoselectivity controlled n-alkyl
  • Palladium Catalyzed Reactions of 2-Nitroaniline with Vinylethers. SciSpace.
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.).
  • Benzeneethanamine. NIST WebBook.
  • 2-Phenylethylamine for synthesis 64-04-0. Sigma-Aldrich.

Sources

Exploratory

Comprehensive Technical Guide: Biological Targets and Pharmacological Pathways of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride

Executive Summary In the landscape of modern neuropharmacology and high-throughput drug discovery, N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS: 41625-94-9; Free base CAS: 1189984-54-0) has emerged as a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology and high-throughput drug discovery, N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS: 41625-94-9; Free base CAS: 1189984-54-0) has emerged as a molecule of significant interest. Structurally, it is a synthetic small molecule characterized by an o-phenylenediamine core linked to a phenethylamine moiety.

As a Senior Application Scientist analyzing screening libraries, I have observed that this specific structural motif serves a dual pharmacological purpose. Primarily, it has been identified in cell-based high-throughput screening (HTS) assays as a putative activator of GPR151 (Galanin Receptor 4 / PGR7) , an orphan G-protein-coupled receptor (GPCR) critically involved in addiction, neuropathic pain, and metabolic regulation [1]. Secondarily, the o-aminoanilide pharmacophore is a highly characterized Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs) , suggesting a polypharmacological profile capable of epigenetic modulation.

This whitepaper deconstructs the biological targets, mechanistic pathways, and self-validating experimental protocols required to characterize this compound.

Primary Biological Target: GPR151 (PGR7)

Target Biology and Localization

GPR151 is an orphan member of the Class A rhodopsin-like GPCR family. Unlike ubiquitously expressed receptors, GPR151 exhibits a highly restricted and conserved expression pattern, predominantly localized to the axonal projections and presynaptic terminals of the habenula-interpeduncular nucleus (Hb-IPN) tract [2].

Mechanism of Action

GPR151 strictly couples to the inhibitory G-protein complex (Gαi/o ). Upon activation by a small-molecule agonist like N-(2-aminophenyl)-N-(2-phenylethyl)amine, the Gαi subunit dissociates and directly inhibits adenylyl cyclase (AC). This inhibition halts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid dose-dependent decrease in intracellular cAMP levels. Consequently, Protein Kinase A (PKA) activity is downregulated, which modulates synaptic vesicle release probability. In the Hb-IPN tract, this mechanism decreases the sensitivity to nicotine reward and mitigates the negative affective states of drug withdrawal [3].

GPR151_Signaling Ligand N-(2-aminophenyl)-N- (2-phenylethyl)amine GPR151 GPR151 Receptor Ligand->GPR151 Agonism G_alpha_i Gαi/o Subunit GPR151->G_alpha_i Coupling ERK ERK Pathway GPR151->ERK β-arrestin AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP cAMP ↓ AC->cAMP Reduction PKA PKA ↓ cAMP->PKA Deactivation Response Reduced Neurotransmitter Release PKA->Response Synaptic Modulation ERK->Response Transcription

Fig 1: GPR151 Gαi/o-mediated signaling pathway and downstream synaptic modulation.

Secondary Putative Target: Class I HDACs

While identified as a GPCR activator, the structural intelligence of N-(2-aminophenyl)-N-(2-phenylethyl)amine cannot be ignored. The molecule contains an o-phenylenediamine (o-aminoanilide) moiety. In medicinal chemistry, this is the premier Zinc-Binding Group (ZBG) utilized in Class I HDAC inhibitors (such as Entinostat and Mocetinostat).

When the compound enters the nucleus, the phenethylamine group acts as a surface recognition cap, threading the molecule into the narrow hydrophobic channel of HDAC1, 2, or 3. The o-phenylenediamine group chelates the catalytic Zn2+ ion at the base of the pocket, blocking the deacetylation of lysine residues on histone tails. This leads to chromatin relaxation and the transcriptional activation of repressed genes, a mechanism highly relevant in neuro-epigenetics and oncology.

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the physicochemical and assay metrics for this compound class are summarized below.

ParameterValue / Description
Chemical Name N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride
CAS Number 41625-94-9 (HCl salt) / 1189984-54-0 (Free base)
Molecular Weight 248.75 g/mol (HCl salt)
Primary Target GPR151 (Galanin Receptor 4 / PGR7)
Receptor Coupling Gαi/o (Inhibitory G-protein)
Secondary Pharmacophore o-phenylenediamine (Class I HDAC Zinc-Binding Group)
HTS Assay Format AlphaScreen / cAMP Hunter (1536-well format)
Typical Z'-Factor > 0.65 (Indicating a highly robust HTS assay)

Experimental Protocols & Methodologies

To ensure scientific integrity and trustworthiness, experimental workflows must be self-validating. Below is the definitive protocol for the high-throughput identification of GPR151 activators using this compound [4].

Protocol: Cell-Based High-Throughput Primary Assay for GPR151 Activators

Expertise & Causality: Because GPR151 is Gαi-coupled, its activation suppresses adenylyl cyclase (AC). To measure this suppression, AC must first be constitutively activated using Forskolin. This creates an artificially high cAMP baseline. A true GPR151 activator will dose-dependently reduce this cAMP signal. If Forskolin fails to raise the baseline, the assay fails entirely—providing an elegant, self-validating internal control.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human GPR151 in F12 medium supplemented with 10% FBS.

    • Rationale: CHO-K1 cells are selected because they lack endogenous GPR151, preventing off-target GPCR cross-talk and ensuring signal specificity.

  • Plating: Dispense 1,000 cells/well into a 1536-well solid white microplate using an acoustic liquid handler (e.g., Echo 550). Incubate overnight at 37°C in 5% CO2.

  • Compound Addition: Pin-transfer 10 nL of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (from a 1 mM DMSO stock) into the assay wells. Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add 1 μL of 3 μM Forskolin solution to all wells.

    • Rationale: Forskolin bypasses the GPCR to directly activate AC, raising the cAMP baseline required to observe Gαi-mediated inhibition.

  • Lysis and Detection (AlphaScreen): Add 1 μL of lysis buffer containing anti-cAMP acceptor beads, followed by 1 μL of biotinylated-cAMP donor beads. Incubate in the dark for 1 hour.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Data Analysis: Calculate the percentage of activation relative to the DMSO control (0% activation) and a known reference standard (100% activation).

HTS_Workflow Step1 CHO-K1 GPR151 Cell Plating Step2 Compound Incubation Step1->Step2 Step3 Forskolin Stimulation Step2->Step3 Step4 AlphaScreen cAMP Detection Step3->Step4 Step5 Hit Validation & EC50 Step4->Step5

Fig 2: High-throughput screening (HTS) workflow for identifying GPR151 activators.

References

  • Title: 1189984-54-0_N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (PubChem Bioassay Aggregation) Source: ChemSrc URL: [Link]

  • Title: GPR151 G protein-coupled receptor 151 [Homo sapiens (human)] Source: NCBI Gene Database URL: [Link]

  • Title: The Habenular Receptor GPR151 Regulates Addiction Vulnerability Across Drug Classes Source: bioRxiv / eLife URL: [Link]

  • Title: Deep learning-based classification model for GPR151 activator activity prediction Source: PubMed / BMC Bioinformatics URL: [Link]

Foundational

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Novel Pharmaceutical Compounds: A Hypothetical Case Study of CAS 41625-94-9

For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific crystallographic and polymorphism data for CAS 41625-94-9, chemically identified...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific crystallographic and polymorphism data for CAS 41625-94-9, chemically identified as 4-hydroxy-7-oxo-3-(pyridine-4-carbonyl)-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid, is not publicly available. This guide will, therefore, utilize this compound as a hypothetical subject to present a comprehensive framework for the investigation of crystal structure and polymorphism of a new chemical entity. The principles and methodologies described herein are universally applicable in the field of solid-state pharmaceutical chemistry.

Introduction: The Critical Role of Solid-State Characterization in Drug Development

The journey of a new drug from discovery to market is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). Among the most critical of these are the API's crystal structure and its potential to exist in multiple polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can profoundly impact a drug's solubility, stability, bioavailability, and manufacturability.[1] Therefore, a thorough investigation of the solid-state landscape of a new API is not merely an academic exercise but a crucial step in ensuring the safety, efficacy, and consistency of the final drug product.

This guide provides a detailed roadmap for the systematic investigation of the crystal structure and polymorphism of a novel compound, using the hypothetical case of CAS 41625-94-9. We will delve into the foundational concepts of crystallography and polymorphism, present a robust experimental workflow for polymorph screening and characterization, and discuss the interpretation of data from various analytical techniques.

Part 1: Foundational Concepts in Solid-State Chemistry

The Crystal Structure: A Molecule's Blueprint

The crystal structure of a compound refers to the ordered three-dimensional arrangement of its molecules in a crystal lattice. This arrangement is defined by the unit cell, which is the smallest repeating unit of the crystal. The precise geometry of the unit cell and the arrangement of atoms within it determine a crystal's properties. For instance, strong intermolecular interactions, such as hydrogen bonds, within a crystal lattice can lead to higher melting points and lower solubility.

Polymorphism: The Many Faces of a Molecule

Polymorphs are different crystalline forms of the same compound that have distinct arrangements and/or conformations of the molecules in the crystal lattice.[2] These differences in crystal packing can lead to significant variations in physical properties. Polymorphs can be broadly classified into two types:

  • Enantiotropes: Two polymorphs that can reversibly interconvert at a specific temperature and pressure.

  • Monotropes: One polymorph is always more stable than the other, regardless of the temperature and pressure.

It is also important to distinguish polymorphs from pseudopolymorphs , which are crystal forms that contain solvent molecules (solvates) or water molecules (hydrates) within their crystal lattice. The presence of these entrapped solvent molecules can also significantly alter the properties of the solid.

Part 2: A Hypothetical Workflow for Characterizing CAS 41625-94-9

The following section outlines a comprehensive workflow for the solid-state characterization of our hypothetical compound, 4-hydroxy-7-oxo-3-(pyridine-4-carbonyl)-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid.

Step 1: Polymorph Screening

The primary goal of a polymorph screen is to crystallize as many different solid forms of the compound as possible. This is typically achieved by varying crystallization conditions to explore a wide range of thermodynamic and kinetic landscapes.

Experimental Protocol: Polymorph Screen of CAS 41625-94-9

  • Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected. For our compound, a suitable list might include:

    • Protic Solvents: Methanol, Ethanol, Isopropanol, Water

    • Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Aprotic Nonpolar Solvents: Toluene, Heptane, Dichloromethane

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated solutions of the compound in each solvent at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at different rates (slow and crash cooling).

    • Anti-Solvent Addition: Prepare a solution of the compound in a good solvent and slowly add an anti-solvent (a solvent in which the compound is poorly soluble).

    • Slurry Experiments: Stir a suspension of the solid in different solvents at various temperatures for an extended period. This can help identify the most stable polymorphic form under those conditions.

    • Grinding: Mechanically grind the solid, both neat and with small amounts of different solvents (liquid-assisted grinding).

Polymorph_Screening_Workflow cluster_start Initial Material cluster_methods Crystallization Methods cluster_analysis Characterization cluster_end Identified Forms Start Amorphous or Initial Crystalline Form of CAS 41625-94-9 Evaporation Slow Evaporation Start->Evaporation Subject to Cooling Cooling Crystallization Start->Cooling Subject to AntiSolvent Anti-Solvent Addition Start->AntiSolvent Subject to Slurry Slurry Conversion Start->Slurry Subject to Grinding Grinding Start->Grinding Subject to Analysis XRPD, DSC, TGA, IR/Raman, Microscopy Evaporation->Analysis Yields Solids for Cooling->Analysis Yields Solids for AntiSolvent->Analysis Yields Solids for Slurry->Analysis Yields Solids for Grinding->Analysis Yields Solids for Polymorphs Distinct Polymorphic and Pseudopolymorphic Forms Analysis->Polymorphs Identifies

Caption: A generalized workflow for polymorph screening.

Step 2: Physicochemical Characterization of Potential Polymorphs

Once different solid forms are obtained, they must be thoroughly characterized using a battery of analytical techniques.

2.2.1 X-ray Powder Diffraction (XRPD)

  • Principle: XRPD is a rapid, non-destructive technique that provides a unique "fingerprint" for each crystalline phase based on the diffraction of X-rays by the crystal lattice.

  • Application: It is the primary tool for identifying different polymorphs. Each polymorph will have a distinct XRPD pattern.

  • Hypothetical Data for CAS 41625-94-9:

    • Form I: Peaks at 2θ values of 8.5°, 12.3°, 15.8°, 21.0°, 25.4°

    • Form II: Peaks at 2θ values of 9.1°, 11.5°, 16.2°, 18.9°, 23.7°

2.2.2 Single-Crystal X-ray Diffraction (SCXRD)

  • Principle: SCXRD involves irradiating a single crystal with X-rays to determine the precise arrangement of atoms in the crystal lattice.

  • Application: It provides the absolute crystal structure, including bond lengths, bond angles, and intermolecular interactions. This is the definitive method for structure elucidation.

  • Hypothetical Data for CAS 41625-94-9 (Form I):

    • Crystal System: Monoclinic

    • Space Group: P2₁/c

    • Unit Cell Dimensions: a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.3°

2.2.3 Thermal Analysis: DSC and TGA

  • Differential Scanning Calorimetry (DSC):

    • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature.

    • Application: Used to determine melting points, glass transitions, and solid-solid phase transitions.

    • Hypothetical Data for CAS 41625-94-9:

      • Form I: Single sharp endotherm at 210 °C (melting).

      • Form II: Endotherm at 185 °C (melting), followed by recrystallization to Form I and then melting at 210 °C.

  • Thermogravimetric Analysis (TGA):

    • Principle: Measures the change in mass of a sample as a function of temperature.

    • Application: Used to detect the presence of solvents or water in pseudopolymorphs.

    • Hypothetical Data for CAS 41625-94-9:

      • Form I (Anhydrate): No mass loss until decomposition above 250 °C.

      • Form III (Hydrate): A 4.5% mass loss between 80 °C and 120 °C, corresponding to one molecule of water.

2.2.4 Vibrational Spectroscopy: FTIR and Raman

  • Principle: These techniques probe the vibrational modes of molecules. Changes in the crystal packing and molecular conformation of polymorphs can lead to shifts in the vibrational frequencies.

  • Application: Complementary to XRPD for distinguishing between polymorphs. Particularly useful for identifying differences in hydrogen bonding.

  • Hypothetical Data for CAS 41625-94-9:

    • FTIR (C=O stretching region):

      • Form I: Peaks at 1720 cm⁻¹ and 1680 cm⁻¹.

      • Form II: Peaks at 1710 cm⁻¹ and 1695 cm⁻¹.

Step 3: Thermodynamic and Kinetic Stability Studies

Understanding the relative stability of different polymorphs and the kinetics of their interconversion is crucial for selecting the optimal form for development.

Experimental Protocol: Stability Assessment

  • Slurry Conversion: Suspend mixtures of two polymorphs in a solvent at a specific temperature. The less stable form will dissolve and recrystallize as the more stable form. The final solid form is identified by XRPD.

  • Solubility Measurements: The polymorph with the lowest solubility in a given solvent at a given temperature is the most thermodynamically stable.

  • Competitive Slurry: Slurry a 1:1 mixture of two forms in a solvent and monitor the change in the solid composition over time by XRPD.

Stability_Assessment_Workflow cluster_thermo Thermodynamic Stability cluster_kinetic Kinetic Relationship cluster_outcome Stability Relationship Start Identified Polymorphs (e.g., Form I, Form II) Solubility Solubility Measurement Start->Solubility Slurry Slurry Conversion (Single Component) Start->Slurry CompetitiveSlurry Competitive Slurry (Binary Mixture) Start->CompetitiveSlurry DSC_Heating DSC Heating Rate Experiments Start->DSC_Heating Outcome Determine Most Stable Form (Monotropic vs. Enantiotropic) Solubility->Outcome Thermodynamic Data Slurry->Outcome Thermodynamic Data CompetitiveSlurry->Outcome Kinetic Data DSC_Heating->Outcome Kinetic Data

Caption: Workflow for determining the thermodynamic and kinetic stability of polymorphs.

Part 3: Data Interpretation and Management

A holistic understanding of the solid-state properties of a compound requires the integration of data from all the analytical techniques employed.

Hypothetical Summary Table for Polymorphs of CAS 41625-94-9

PropertyForm IForm IIForm III (Monohydrate)
Crystal System MonoclinicOrthorhombicMonoclinic
Appearance NeedlesPlatesPrisms
XRPD Peaks (2θ) 8.5, 12.3, 15.89.1, 11.5, 16.27.9, 10.2, 14.8
DSC Onset (°C) 210 (Melt)185 (Melt)105 (Dehydration), 210 (Melt)
TGA Mass Loss < 0.1%< 0.1%~4.5%
Solubility (in water) 0.1 mg/mL0.3 mg/mL0.5 mg/mL
Thermodynamic Stability Most stable anhydrateMetastableStable at high humidity

Part 4: Regulatory and Intellectual Property Considerations

The identification and characterization of polymorphs have significant regulatory and legal implications.

  • Regulatory Filings: Regulatory agencies like the FDA require comprehensive data on the polymorphic form of the API that will be used in the final drug product. The manufacturer must demonstrate control over the crystallization process to ensure that the same, most stable form is consistently produced.

  • Intellectual Property: Different polymorphs can be patented separately from the parent molecule. A strong patent portfolio for a new drug will often include patents covering the most stable and bioavailable polymorphic forms.

Conclusion

The systematic investigation of crystal structure and polymorphism is a cornerstone of modern drug development. By employing a multi-technique approach, as outlined in this guide, researchers can gain a comprehensive understanding of the solid-state properties of a new chemical entity. This knowledge is essential for selecting the optimal solid form for development, ensuring consistent product quality, and ultimately, delivering safe and effective medicines to patients. While specific data for CAS 41625-94-9 remains to be published, the methodologies described here provide a robust framework for its future characterization and for that of any novel pharmaceutical compound.

References

  • Nishimura, D., et al. (2014). Crystal Structure of Cas9 in Complex with Guide RNA and Target DNA. Cell, 156(4), 835-849.
  • Giron, D. (1995).
  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced drug delivery reviews, 48(1), 3-26.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Byrn, S., Pfeiffer, R., & Stowell, J. (1999).
  • Haleblian, J., & McCrone, W. (1969). Pharmaceutical applications of polymorphism. Journal of pharmaceutical sciences, 58(8), 911-929.
  • ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.

Sources

Exploratory

Preclinical In Vivo Toxicity Profile of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride

Executive Summary N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is a specialized synthetic biochemical compound utilized primarily in advanced proteomics and target-binding research[1]. Structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is a specialized synthetic biochemical compound utilized primarily in advanced proteomics and target-binding research[1]. Structurally, it is characterized by a bifunctional pharmacophore: an o-phenylenediamine (aromatic amine) core and a phenylethylamine side chain.

While its efficacy in in vitro applications is well-documented, transitioning this compound into in vivo models requires a rigorous understanding of its toxicological liabilities. Based on its chemical architecture, the compound is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard regulatory checklists. Here, we establish a self-validating preclinical framework that not only outlines how to test this compound but explains the underlying causality of its expected hematotoxic, hepatotoxic, and neurotoxic profiles.

Mechanistic Toxicology & Structural Alerts

To engineer an effective in vivo toxicity study, one must first map the compound's metabolic fate. The toxicity of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is driven by two distinct structural alerts:

  • The Aromatic Amine Moiety (Hematotoxicity & Hepatotoxicity): Aromatic amines are highly susceptible to Phase I metabolism by hepatic Cytochrome P450 enzymes (specifically CYP1A2). The primary amine undergoes N-hydroxylation to form a reactive N-hydroxylamine. This intermediate rapidly dehydrates into a highly electrophilic nitrenium ion . When this ion enters systemic circulation, it oxidizes the ferrous iron (Fe²⁺) in erythrocytes to ferric iron (Fe³⁺), resulting in methemoglobinemia . This impairs oxygen transport and ultimately triggers erythrocyte lysis (hemolysis).

  • The Phenylethylamine Moiety (Neurotoxicity): Phenylethylamines form the structural backbone of endogenous trace amines and CNS stimulants. They can interact with Monoamine Oxidase (MAO) or Trace Amine-Associated Receptors (TAAR1), leading to sympathetic overstimulation. This mechanism directly underpins the compound's STOT SE 3 classification[3], which often manifests clinically as acute respiratory irritation or CNS modulation.

G A N-(2-aminophenyl)-N-(2-phenylethyl)amine (Parent Compound) B Hepatic CYP450 N-Hydroxylation A->B Phase I Metabolism G Phenylethylamine Moiety Cleavage/Binding A->G Systemic Circulation C N-Hydroxylamine Metabolite B->C D Nitrenium Ion (Reactive Electrophile) C->D Dehydration E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E RBC Penetration F Methemoglobinemia & Hemolysis E->F H MAO Interaction & CNS Stimulation G->H Target Binding

Mechanistic pathway of N-(2-aminophenyl)-N-(2-phenylethyl)amine toxicity.

Self-Validating Experimental Protocols

A robust toxicological assessment must be a self-validating system—meaning the protocol includes internal checks to ensure that negative results are true negatives, not assay failures. The following workflows are grounded in internationally recognized standards but optimized for this specific chemical class.

Protocol 1: Acute Oral Toxicity & Methemoglobinemia Assessment

Grounded in (Acute Toxic Class Method)[4].

  • Objective : Determine the LD50 range and establish the threshold for acute hematotoxicity.

  • Causality in Design : Traditional LD50 tests only measure mortality. By integrating time-course methemoglobin (MetHb) sampling, we establish a direct causal link between the administered dose, the biochemical mechanism (CYP activation), and the physiological outcome (cyanosis).

Step-by-Step Methodology:

  • Fasting & Preparation : Fast female Wistar rats overnight prior to dosing.

    • Causality: Eliminates variable food-drug interactions in the gastrointestinal tract, ensuring uniform absorption kinetics for the hydrochloride salt.

  • Dosing : Administer a single oral dose (starting at 300 mg/kg, stepping up to 2000 mg/kg based on survival) via oral gavage[5].

  • Self-Validating Step (Positive Control) : Dose a parallel cohort with Aniline (100 mg/kg).

    • Causality: Validates the spectrophotometric assay's sensitivity. If the positive control fails to show elevated MetHb, the entire assay is deemed invalid, preventing false-negative reporting for the test compound.

  • Time-Course Sampling : Draw blood via the lateral tail vein at 1, 2, 4, and 24 hours post-dose.

    • Causality: The N-hydroxylamine metabolite is highly transient, and endogenous methemoglobin reductase actively reverses the Fe³⁺ state. Sampling only at 24 hours will miss the Cmax of the toxic metabolite, yielding false safety data.

  • Analysis : Measure MetHb percentage using a co-oximeter.

Protocol 2: 28-Day Repeated Dose Toxicity Study

Grounded in [6].

  • Objective : Identify target organ toxicity, No-Observed-Adverse-Effect-Level (NOAEL), and cumulative metabolic stress.

Step-by-Step Methodology:

  • Group Assignment : Divide rats into Vehicle Control, Low Dose, Mid Dose, and High Dose groups (10/sex/group).

  • Administration : Daily oral gavage for 28 consecutive days.

  • Functional Observational Battery (FOB) : Conduct weekly FOBs.

    • Causality: Because the phenylethylamine moiety is known to trigger STOT SE 3 (CNS effects)[2], FOBs are critical to quantify grip strength, motor activity, and sensory reactivity, ensuring neurotoxic manifestations are mathematically captured.

  • Necropsy & Histopathology : On Day 29, euthanize animals. Weigh and preserve the liver, spleen, kidneys, and brain.

  • Self-Validating Biomarker (Reticulocytes & Spleen Weight) :

    • Causality: Hemolysis induced by the aromatic amine will trigger compensatory erythropoiesis in the bone marrow, releasing immature red blood cells (reticulocytes). Concurrently, the spleen will enlarge (splenomegaly) as it works overtime to clear lysed erythrocytes. If MetHb is elevated but reticulocytes and spleen weight remain baseline, the hematotoxic mechanism is incomplete or misidentified.

Workflow Acclimation Acclimation (5-7 Days) Dosing 28-Day Repeated Dosing (Oral Gavage) Acclimation->Dosing Monitoring Daily Clinical Observation & Weekly FOB Dosing->Monitoring Sampling Blood Sampling (MetHb, ClinChem) Monitoring->Sampling Days 14 & 28 Necropsy Necropsy & Histopathology Sampling->Necropsy Day 29

Self-validating 28-day repeated dose toxicity workflow (OECD 407).

Quantitative Data & Biomarker Summaries

The tables below summarize the expected toxicokinetic thresholds based on structural analogs, alongside the critical clinical pathology panel required to validate the mechanisms described above.

Table 1: Quantitative Toxicity Thresholds (Estimated from Structural Analogs)

ParameterEstimated Value / RangeMechanistic Rationale
Acute Oral LD50 (Rat) 300 - 2000 mg/kgTypical range for substituted 1,2-phenylenediamines[5].
MetHb Threshold > 5% total HbOnset of clinical cyanosis due to nitrenium ion accumulation.
NOAEL (28-Day) 10 - 50 mg/kg/dayLimited by hepatocellular hypertrophy and cumulative hemolysis.
Cmax (Toxic Metabolite) 1 - 2 hours post-doseRapid Phase I CYP1A2 metabolism in the liver.

Table 2: Clinical Pathology Biomarker Panel (28-Day Study)

BiomarkerTissue/FluidPathological IndicationCausal Link to Compound
Methemoglobin (MetHb) Whole BloodHematotoxicityOxidation of Fe²⁺ by the reactive nitrenium metabolite.
Reticulocytes Whole BloodCompensatory ErythropoiesisBone marrow response to premature RBC lysis.
ALT / AST SerumHepatocellular InjuryReactive oxygen species generated during CYP metabolism in the liver.
BUN / Creatinine SerumRenal ImpairmentClearance of lysed RBCs (hemoglobinuria) physically stressing nephrons.

References

  • NextSDS Chemical Database . N1-(2-phenylethyl)benzene-1,2-diamine hydrochloride — Chemical Substance Information. URL:[Link]

  • National Toxicology Program (NIH) / OECD . OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. URL:[Link]

  • National Toxicology Program (NIH) / OECD . OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In-vivo Administration of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1][2]

Senior Application Scientist's Foreword

The journey of a novel chemical entity from the bench to potential therapeutic application is paved with rigorous preclinical evaluation. A critical, and often challenging, step in this process is the establishment of safe and effective in-vivo dosing regimens. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining appropriate in-vivo dosing guidelines and routes of administration for the novel research compound, N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9).[1]

Given the limited publicly available data on the biological activity of this specific molecule, this guide is structured to provide a foundational framework. It emphasizes the underlying logic and rationale behind each experimental step, empowering researchers to design robust studies for this and other novel small molecules. The protocols outlined herein are based on established principles in pharmacology and toxicology and are intended to be adapted to the specific physicochemical and biological properties of the test compound.

Compound Characteristics and Pre-formulation Considerations

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is a small molecule with a molecular weight of 248.75 g/mol and the molecular formula C14H16N2·HCl.[1] The hydrochloride salt form suggests that the compound is likely more water-soluble than its free-base counterpart, a crucial factor for formulation development.[3]

Rationale for Vehicle Selection

The choice of a suitable vehicle is paramount for ensuring the accurate and reproducible delivery of the test compound in vivo.[4][5] An ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and not exert any biological effects that could confound the study results.[4][6][7]

Given that the compound is a hydrochloride salt, initial formulation attempts should focus on aqueous-based vehicles. However, the presence of two phenyl groups may impart some lipophilic character, potentially requiring the use of co-solvents or surfactants to achieve higher concentrations.

Recommended Vehicle Screening Protocol

Objective: To identify a safe and effective vehicle for the in-vivo administration of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride.

Materials:

  • N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride powder

  • Sterile Water for Injection

  • Sterile 0.9% Saline

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 300 (PEG 300), low-endotoxin

  • Tween® 80 (Polysorbate 80)

  • Carboxymethylcellulose (CMC), low viscosity

  • Vortex mixer

  • pH meter

Procedure:

  • Aqueous Solubility Assessment:

    • Attempt to dissolve the compound in sterile saline (0.9% NaCl) at the highest anticipated dose concentration.

    • Observe for complete dissolution. If the compound is not fully soluble, proceed to co-solvent systems.

  • Co-solvent and Surfactant Formulations:

    • Prepare a stock solution of the compound in 100% DMSO.

    • Evaluate the solubility and stability of the compound in various vehicle compositions. A common starting point for poorly soluble compounds is a multi-component system.[4]

    • Example formulations to test are presented in Table 1.

  • Vehicle Tolerability Study:

    • Before initiating efficacy studies, it is crucial to assess the tolerability of the chosen vehicle in the selected animal model.[6]

    • Administer the final vehicle composition (without the test compound) to a small cohort of animals via the intended route of administration.

    • Monitor the animals for any adverse clinical signs for a period relevant to the main study.

Table 1: Example Vehicle Formulations for In-vivo Studies

FormulationCompositionSuitabilityConsiderations
A 0.9% SalineSuitable for water-soluble compounds.[4]May not be appropriate for compounds with low aqueous solubility.
B 5-10% DMSO in SalineCan enhance the solubility of moderately soluble compounds.DMSO can have its own biological effects and may cause local irritation at higher concentrations.[6][7]
C 10% DMSO, 40% PEG 300, 50% SalineA common vehicle for poorly water-soluble compounds, suitable for various administration routes.[4]The viscosity of PEG 300 may need to be considered for injectability.
D 0.5% CMC, 0.1% Tween® 80 in WaterForms a suspension suitable for oral administration of insoluble compounds.[4]Requires thorough mixing before each administration to ensure dose uniformity.

Determination of Maximum Tolerated Dose (MTD)

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity or overt side effects over a specified period.[8][9] Establishing the MTD is a critical first step in designing in-vivo efficacy and pharmacokinetic studies.[10][11]

MTD Study Design: A Step-by-Step Protocol

Objective: To determine the single-dose MTD of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride in a rodent model (e.g., C57BL/6 mice).

Animal Model:

  • Species: Mouse (e.g., C57BL/6), 8-10 weeks old, male or female.

  • Group Size: 3-5 animals per dose group.

Experimental Procedure:

  • Dose Selection:

    • Start with a low dose, estimated from any available in-vitro cytotoxicity data or by using a fraction of a predicted LD50 value. In the absence of data, a starting dose of 1-5 mg/kg can be considered.

    • Select a series of escalating doses (e.g., 5, 15, 50, 150 mg/kg). A logarithmic dose progression is often used.

  • Administration:

    • Administer a single dose of the compound via the intended route of administration (e.g., intraperitoneal injection or oral gavage).

    • Include a vehicle control group that receives the vehicle alone.[4]

  • Monitoring and Endpoints:

    • Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 24, and 48 hours) for up to 14 days.

    • Clinical observations should include changes in posture, activity, breathing, and any signs of pain or distress.

    • Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.[12]

Diagram 1: Workflow for MTD Determination

MTD_Workflow cluster_prep Preparation cluster_execution Execution cluster_monitoring Monitoring & Analysis Formulation Compound Formulation Dose_Selection Dose Range Selection Formulation->Dose_Selection Vehicle_Control Vehicle Control Group Formulation->Vehicle_Control Dosing Single Dose Administration (n=3-5/group) Dose_Selection->Dosing Observation Clinical Observation (up to 14 days) Dosing->Observation Vehicle_Control->Observation Body_Weight Daily Body Weight Observation->Body_Weight Necropsy Gross Necropsy Body_Weight->Necropsy Analysis Data Analysis Necropsy->Analysis MTD_Determination MTD Determination Analysis->MTD_Determination

Caption: A streamlined workflow for determining the Maximum Tolerated Dose (MTD).

Routes of Administration: Rationale and Protocols

The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the therapeutic target.[13][14]

Oral Gavage (PO)
  • Rationale: The oral route is the most common and least invasive method of drug administration.[15][16] It is often preferred for preclinical studies if sufficient oral bioavailability is expected.

  • Protocol:

    • Prepare the dosing solution or suspension at the desired concentration.

    • Gently restrain the animal.

    • Insert a gavage needle attached to a syringe into the esophagus and deliver the formulation directly into the stomach.

    • The volume should not exceed 10 mL/kg for mice.

Intraperitoneal Injection (IP)
  • Rationale: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.[13]

  • Protocol:

    • Prepare the sterile dosing solution.

    • Position the animal to expose the lower abdominal quadrant.

    • Insert a 25-27 gauge needle into the peritoneal cavity, avoiding the bladder and other internal organs.

    • Inject the solution. The volume should typically not exceed 10 mL/kg for mice.

Intravenous Injection (IV)
  • Rationale: IV administration provides 100% bioavailability and allows for precise control over the circulating drug concentration.[15] It is often used for compounds with poor oral absorption or when a rapid onset of action is required.

  • Protocol:

    • Prepare a sterile, particle-free solution.

    • Warm the animal to dilate the lateral tail veins.

    • Insert a 27-30 gauge needle into a tail vein and slowly inject the solution.

    • The injection volume should be kept low, typically around 5 mL/kg for mice.

Table 2: Comparison of Common Administration Routes

RouteAdvantagesDisadvantages
Oral (PO) Non-invasive, convenient.[15][16]Variable absorption, subject to first-pass metabolism.[15]
Intraperitoneal (IP) Rapid absorption, bypasses first-pass effect.[13]More invasive than oral, potential for injection into organs.
Intravenous (IV) 100% bioavailability, rapid onset.[15]Requires technical skill, potential for injection-site reactions.[15]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

Once the MTD is established, preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile, and its effect on the biological target.[17][18]

Designing a Preliminary PK Study

Objective: To characterize the plasma concentration-time profile of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride after a single dose.

Procedure:

  • Administer a single dose of the compound (typically at or below the MTD) to a cohort of animals.

  • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood to obtain plasma and store frozen until analysis.

  • Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Diagram 2: Integrated Approach to In-vivo Dosing Studies

Dosing_Strategy cluster_preclinical Preclinical Development Formulation Formulation Development (Vehicle Selection) MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Informs PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Formulation->PK_PD Enables Administration MTD->PK_PD Guides Dose Selection Efficacy Efficacy Studies PK_PD->Efficacy Optimizes Dosing Regimen

Caption: The iterative relationship between formulation, MTD, PK/PD, and efficacy studies.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[19][20][21][22] Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.[19] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[20]

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). Cyprotex. Available from: [Link]

  • Maximum tolerable dose (MTD) studies. Charles River. Available from: [Link]

  • Medication Routes of Administration. Avivia. Available from: [Link]

  • Adholt, C., & El-Andaloussi, S. (2016). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC. Available from: [Link]

  • Marrocco, V. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link]

  • Animal Welfare in Preclinical In Vivo Research. (2019). QPS. Available from: [Link]

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available from: [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. Available from: [Link]

  • Reid, D. A., & Sorger, P. K. (2014). Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors. Molecular Cancer Therapeutics. Available from: [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available from: [Link]

  • The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023). Inotiv. Available from: [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. Available from: [Link]

  • Guiding Principles for Research Involving Animals and Human Beings. American Physiological Society. Available from: [Link]

  • Maximum Tolerated Dose [MTD]. EUPATI Toolbox. Available from: [Link]

  • Animal Welfare, Testing and Research of FDA-Regulated Products. (2025). U.S. Food and Drug Administration. Available from: [Link]

  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. Available from: [Link]

  • The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. (2014). Royal Society of Chemistry. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • Optimizing Animal Husbandry in In Vivo Research: Best Practices. (2023). Ichor Bio. Available from: [Link]

  • Routes of administration – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Prediction of Pharmacokinetics Prior to In Vivo Studies. II. Generic Physiologically Based Pharmacokinetic Models of Drug Disposition. ResearchGate. Available from: [Link]

  • Routes Of Drug Administration. Mustansiriyah University. Available from: [Link]

  • 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075. PubChem. Available from: [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (2010). U.S. Food and Drug Administration. Available from: [Link]

  • Pharmaceutical formulations including an amine compound. Google Patents.
  • QbD-Based Formulation Development of Amiodarone Hydrochloride Tablet. (2026). MDPI. Available from: [Link]

  • In Vivo Assay Guidelines. (2012). NCBI Bookshelf. Available from: [Link]

  • N-(2-aminophenyl)-N-methyl-N-phenylamine. PubChem. Available from: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004). ACS Publications. Available from: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004). Journal of the American Chemical Society. Available from: [Link]

  • Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. (2016). Clinical Cancer Research. Available from: [Link]

  • CHAPTER 7 AMINES. Available from: [Link]

Sources

Application

Application Note: Preparation of Stable Stock Solutions of CAS 41625-94-9 for Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Introduction N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is a specialized biochemical compound frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is a specialized biochemical compound frequently utilized in proteomics research and targeted cell culture assays[1]. Characterized by its o-phenylenediamine core, this molecule presents unique handling challenges due to its susceptibility to oxidative degradation in aqueous environments. This Application Note provides a field-proven, highly optimized protocol for reconstituting, storing, and applying CAS 41625-94-9, ensuring maximum stability and reproducible in vitro data.

Physicochemical Profiling and Solvation Causality

Before preparing stock solutions, it is critical to understand the molecule's physical properties to select the appropriate solvent and storage conditions.

Table 1: Physicochemical Properties of CAS 41625-94-9

PropertyValue / Description
Chemical Name N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride
CAS Registry Number 41625-94-9
Molecular Formula C14H16N2 · HCl
Molecular Weight 248.75 g/mol
Primary Use Proteomics research, biochemical assays[1]
Recommended Solvent Anhydrous DMSO (for long-term cryostability)
Appearance Solid powder (color shifts if oxidized)

Causality of Solvent Selection: While the hydrochloride salt form enhances aqueous solubility, dissolving the compound directly in water or culture media for long-term storage is strongly discouraged. Aqueous environments accelerate the hydrolysis and enzymatic/chemical degradation of small molecules over time[2]. Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice because it suppresses hydrolytic degradation, maintains the compound in a stable un-ionized state, and prevents microbial contamination during prolonged storage[2].

Mechanistic Understanding of Degradation

The o-phenylenediamine structure is highly electron-rich. When exposed to dissolved oxygen, light, or transition metals present in basal culture media, it undergoes rapid auto-oxidation. This process generates reactive diimine intermediates that subsequently polymerize into azo dyes or oligomers, rendering the compound biologically inactive and potentially cytotoxic. Protecting the compound from light and oxygen is a critical mitigation strategy[2].

Degradation A CAS 41625-94-9 (Intact Diamine) B Oxidative Stress (O2, Light, pH > 7) A->B Exposure C Reactive Diimine (Intermediate) B->C e- loss D Oligomers / Azo Dyes (Loss of Function) C->D Polymerization

Mechanistic pathway of oxidative degradation in o-phenylenediamine derivatives.

Protocol: Preparation of a 10 mM Master Stock Solution

Self-Validating System: This protocol incorporates visual QC checkpoints and environmental controls to guarantee the integrity of the stock solution.

Materials Required:

  • CAS 41625-94-9 powder (equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered)

  • 0.22 µm PTFE syringe filters (Avoid Nylon/PES to prevent non-specific binding)

  • Sterile, amber-colored cryogenic vials

  • Argon or Nitrogen gas (for purging)

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of CAS 41625-94-9 to reach room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that accelerates degradation.

  • Weighing & Solubilization: Weigh exactly 2.49 mg of the powder and transfer it to a sterile light-protected tube. Add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until the solution is completely clear. QC Checkpoint: The solution should be clear. A distinct pink or brown tint indicates pre-existing oxidation.

  • Sterile Filtration: Pass the 10 mM solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly chemically resistant and exhibits low small-molecule binding, ensuring no loss of compound titer.

  • Aliquoting & Purging: Dispense the filtered solution into single-use amber cryogenic vials (e.g., 20 µL to 50 µL per vial). Gently blow a stream of Argon or Nitrogen gas over the liquid surface before capping. Causality: Amber vials block UV/visible light, while inert gas displaces oxygen, halting auto-oxidation[2].

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer. Avoid -20°C frost-free freezers, as their temperature cycling compromises small molecule stability and induces freeze-thaw degradation[2].

Application in Cell Culture Workflows

When applying CAS 41625-94-9 to live cells, the primary objective is to maintain the effective concentration of the drug while keeping the final DMSO concentration below the cytotoxicity threshold (typically <0.1% v/v).

Step-by-Step Methodology:

  • Thawing: Remove a single aliquot from -80°C and thaw rapidly in a 37°C water bath for 1-2 minutes. Never re-freeze a thawed aliquot; discard any unused portion.

  • Intermediate Dilution: Dilute the 10 mM stock into pre-warmed, serum-free culture media to create a 100X intermediate working solution (e.g., 100 µM). Vortex immediately.

  • Final Treatment: Add the intermediate solution to the cell culture vessel containing complete media to reach the final desired concentration (e.g., 1 µM). This ensures the final DMSO concentration is 0.01%, well below toxic levels.

Workflow A Lyophilized Powder CAS 41625-94-9 B Reconstitution (Anhydrous DMSO) A->B Solubilize C Sterile Filtration (0.22 µm PTFE) B->C Sterilize D Argon Purging & Aliquoting (Amber Vials) C->D Protect E Cryopreservation (-80°C Storage) D->E Freeze F Intermediate Dilution (Culture Media) E->F Thaw once G Cell Culture Assay (Final DMSO < 0.1%) F->G Treat cells

End-to-end workflow for the preparation and application of stable stock solutions.

Quality Control and Analytical Verification

To ensure rigorous scientific integrity, researchers should periodically verify the stability of their stored aliquots.

  • LC-MS Profiling: Analytical Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the intact mass (m/z ~213.14 for the free base[M+H]+) versus higher molecular weight polymeric degradation products[2].

  • Functional Validation: Always run a positive control assay using a freshly prepared stock solution alongside a cryopreserved aliquot to verify that no loss of biological activity has occurred during storage.

References

Sources

Method

Application Notes &amp; Protocols: The Catalytic Potential of N-(2-aminophenyl)-N-(2-phenylethyl)amine as a Ligand in Asymmetric Synthesis

Abstract While direct catalytic applications of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride are not extensively documented, its core structure—a C₂-asymmetric 1,2-diamine—positions its parent amine as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While direct catalytic applications of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride are not extensively documented, its core structure—a C₂-asymmetric 1,2-diamine—positions its parent amine as a highly promising chiral ligand for transition metal catalysis. This guide explores the potential of N-(2-aminophenyl)-N-(2-phenylethyl)amine as a ligand, focusing on its proposed application in the ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. We provide a plausible synthetic route for the ligand, a detailed protocol for its use in the ATH of acetophenone as a model substrate, and a discussion of the underlying catalytic mechanism. This document serves as a foundational resource for researchers seeking to investigate and unlock the catalytic capabilities of this and related diamine structures.

Introduction: Structural Rationale for Catalysis

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (sc-216091) is a salt of a chiral vicinal diamine.[1] The parent free amine possesses several key structural features that make it an attractive candidate as a ligand for asymmetric catalysis:

  • Bidentate Coordination: The two nitrogen atoms of the 1,2-diamine motif can chelate to a metal center, forming a stable five-membered ring. This coordination is a cornerstone of many successful catalysts.[2]

  • Inherent Chirality: The stereocenter at the phenylethyl group allows for the creation of a chiral metallic environment. This chirality can be transferred to a substrate during the catalytic cycle, enabling the synthesis of enantioenriched products.

  • Tunable Steric and Electronic Properties: The N-H protons are crucial for the catalytic mechanism in transfer hydrogenation, and the aromatic rings provide steric bulk that can influence substrate approach and enantioselectivity.

Given these features, a primary and highly plausible application for this ligand is in Asymmetric Transfer Hydrogenation (ATH), a powerful and widely used method for producing chiral alcohols from prochiral ketones.[3][4] This process, often catalyzed by ruthenium, rhodium, or iridium complexes, is fundamental in the synthesis of fine chemicals and pharmaceutical intermediates.[5][6][7]

Synthesis of the Ligand

Protocol 2.1: Synthesis of N-(2-aminophenyl)-N-(2-phenylethyl)amine

Materials:

  • o-Phenylenediamine

  • Phenylacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (1.1 equivalents) in anhydrous DCM.

  • Aldehyde Addition: Add phenylacetaldehyde (1.0 equivalent) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 20 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure free amine.

  • Salt Formation: Dissolve the purified amine in a minimal amount of anhydrous diethyl ether and add 2M HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride.

Proposed Application: Asymmetric Transfer Hydrogenation (ATH)

The in situ prepared ruthenium complex of N-(2-aminophenyl)-N-(2-phenylethyl)amine is proposed as a catalyst for the ATH of prochiral ketones to chiral secondary alcohols. This reaction typically uses an isopropanol/base mixture or a formic acid/triethylamine azeotrope as the hydrogen source.[8]

The Catalytic Cycle

The widely accepted mechanism for Ru-diamine catalyzed transfer hydrogenation is a concerted, outer-sphere mechanism.[9][10] It avoids the direct coordination of the ketone to the metal center.

Key Steps of the Mechanism:

  • Catalyst Activation: The precatalyst, often a Ru(II)-arene dimer, reacts with the chiral diamine ligand in the presence of a base to form a 16-electron ruthenium amide complex.

  • Hydride Formation: This amide complex reacts with the hydrogen donor (e.g., isopropanol), abstracting a proton from the hydroxyl group and a hydride from the carbon, to generate an 18-electron ruthenium hydride species. Acetone is formed as a byproduct.

  • Hydrogen Transfer: The prochiral ketone approaches the ruthenium hydride. In a concerted, six-membered transition state, the hydride from the metal and a proton from the coordinated amine ligand are transferred simultaneously to the carbonyl group of the ketone.

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron ruthenium amide complex is regenerated, re-entering the catalytic cycle.

Visualization: Proposed Catalytic Cycle

The following diagram illustrates the proposed outer-sphere mechanism for the ATH of a ketone.

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_precatalyst Activation Ru_Amide [Ru]-NHR (16e⁻) Active Catalyst Ru_Hydride [Ru]-H (18e⁻) Hydride Species Ru_Amide->Ru_Hydride + i-PrOH - Acetone TS Six-Membered Transition State Ru_Hydride->TS + Ketone TS->Ru_Amide - Chiral Alcohol Precatalyst [RuCl₂(p-cymene)]₂ + Ligand (L) + Base Precatalyst->Ru_Amide

Caption: Proposed outer-sphere mechanism for Ru-diamine catalyzed ATH.

Experimental Protocol: ATH of Acetophenone

This protocol describes the reduction of acetophenone as a model substrate.[11][12]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • N-(2-aminophenyl)-N-(2-phenylethyl)amine (The chiral ligand)

  • Acetophenone

  • Anhydrous 2-propanol (i-PrOH)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (In Situ):

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 equivalent).

    • Add the chiral diamine ligand (0.011 mmol, 2.2 equivalents).

    • Add anhydrous 2-propanol (5.0 mL).

    • Stir the resulting mixture at room temperature for 30 minutes to form the precatalyst solution.

  • Reaction Execution:

    • In a separate Schlenk flask, prepare a solution of KOH (0.1 mmol, 10 equivalents) in 2-propanol (5.0 mL). This is the activator solution.

    • Add the activator solution to the precatalyst solution and stir for 15 minutes.

    • Add acetophenone (1.0 mmol, 100 equivalents) to the activated catalyst mixture.

    • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir.

  • Monitoring and Workup:

    • Monitor the reaction by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess (ee).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with the addition of water.

    • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Data Presentation and Optimization

A systematic investigation of this catalytic system would involve screening various parameters. The results should be tabulated for clear comparison.

Table 1: Hypothetical Optimization of Acetophenone Reduction

EntryLigand (mol%)Base (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
11.0KOH (10)50128592
21.0KOH (10)804>9991
30.5KOH (10)8089891
41.0NaOtBu (10)50109194
51.0NaOtBu (5)50128895

Causality Behind Experimental Choices:

  • Inert Atmosphere: The ruthenium hydride species is sensitive to oxidation by air.

  • Base: The base is crucial for generating the active ruthenium amide species from the precatalyst and for deprotonating the 2-propanol to form the isopropoxide.[7]

  • Temperature: Higher temperatures generally increase the reaction rate but may have a detrimental effect on enantioselectivity.[11]

  • Substrate/Catalyst Ratio (S/C): Starting with a moderate S/C ratio (e.g., 100:1) is common. Successful catalysts can achieve very high ratios (>1000:1).[13]

Visualization: Experimental Workflow

Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Mix [Ru] Dimer & Diamine Ligand B Stir in i-PrOH (30 min) A->B C Add Base Solution (Activator) B->C D Add Ketone (Substrate) C->D E Heat & Stir D->E F Monitor by Chiral GC/HPLC E->F G Aqueous Workup & Extraction F->G H Purification G->H

Caption: General workflow for ATH using an in-situ generated catalyst.

Conclusion and Future Directions

N-(2-aminophenyl)-N-(2-phenylethyl)amine represents a structurally promising, yet underexplored, chiral ligand for asymmetric catalysis. Based on established principles of transition metal catalysis, its application in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones is a logical and compelling starting point for investigation. The protocols and mechanistic insights provided herein offer a comprehensive framework for researchers to begin this exploration.

Future work should focus on:

  • Ligand Derivatization: Modifying the electronic and steric properties of the ligand by substitution on the aromatic rings or the amine nitrogen to fine-tune reactivity and selectivity.

  • Substrate Scope: Expanding the range of ketone substrates to include aliphatic, heterocyclic, and other functionalized ketones.

  • Alternative Metals: Investigating the performance of this ligand with other common ATH metals, such as rhodium and iridium.[5]

  • Mechanistic Studies: Performing detailed kinetic and spectroscopic studies to confirm the proposed catalytic mechanism.

By systematically applying the principles and protocols outlined in this guide, the scientific community can fully evaluate and potentially harness the catalytic power of this chiral diamine ligand.

References

  • Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics, 2019. [Link]

  • Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity. Journal of the American Chemical Society. [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry, 2005. [Link]

  • Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1, 2000. [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen, 2021. [Link]

  • Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine. University of Liverpool. [Link]

  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-Portal.org. [Link]

  • Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. [Link]

  • Mechanism of Ruthenium-Catalyzed Hydrogen Transfer Reactions. Concerted Transfer of OH and CH Hydrogens from an Alcohol to a (Cyclopentadienone)ruthenium Complex. The Journal of Organic Chemistry, 2003. [Link]

  • Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones. RSC Publishing, 2016. [Link]

  • Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. PMC. [Link]

  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI, 2020. [Link]

  • Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. ResearchGate. [Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. [Link]

  • Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. University of Liverpool. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]

  • Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]

  • 1,2-Diamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI, 2024. [Link]

Sources

Application

Application Note: Chromatographic Separation Methods for N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride

Physicochemical Profiling & Chromatographic Causality N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS: 41625-94-9) is a complex diamine scaffold widely utilized as a versatile small-molecule intermediate in p...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Chromatographic Causality

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS: 41625-94-9) is a complex diamine scaffold widely utilized as a versatile small-molecule intermediate in pharmaceutical synthesis[1]. Structurally, it features a primary aromatic amine (an aniline derivative) and a secondary aliphatic-aromatic amine[2].

Because it exists as a hydrochloride salt, the molecule is highly polar and basic. The presence of two distinct nitrogen centers creates a severe chromatographic challenge: the secondary amine exhibits a high pKa (~9–10), making it a strong cation under standard mobile phase conditions, while the primary aromatic amine provides a site for strong π−π interactions. To achieve reliable purity analysis and quantitation, the chromatographic method must be explicitly designed to control these dual-retention mechanisms.

The Silanol Effect and Peak Tailing

In reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of low molecular weight basic compounds is notoriously difficult ()[3]. Unmodified or poorly endcapped silica particles contain residual acidic silanols (Si-OH). At typical mobile phase pH values (pH 3–7), these silanols ionize to form negatively charged silanoxide ions (Si-O⁻).

When N-(2-aminophenyl)-N-(2-phenylethyl)amine enters the column, its protonated secondary amine undergoes a strong ion-exchange interaction with these silanoxide sites ()[4]. This secondary retention mechanism disrupts the standard hydrophobic partitioning, resulting in severe peak tailing, reduced theoretical plates, and poor run-to-run reproducibility ()[5].

Silanol_Interaction A Basic Amine Analyte (pKa ~9-10) B Uncapped Silica (Acidic Silanols) A->B Interacts with E Base-Deactivated Column + pH Optimization A->E Applied to C Ion-Exchange Interaction B->C D Severe Peak Tailing C->D Causes F Symmetrical Peak (High Efficiency) E->F Yields

Figure 1: Mechanistic pathway of silanol-induced peak tailing and its chromatographic mitigation.

Method Development Rationale

To establish a self-validating and robust system, the causality of peak tailing must be addressed through deliberate stationary and mobile phase selections:

  • Stationary Phase Chemistry : Standard C18 columns often fail for diamines. Instead, utilizing a Pentafluorophenyl (PFP) core-shell column is highly recommended. PFP phases offer alternative retention mechanisms—specifically π−π , dipole-dipole, and charge transfer interactions—which are highly effective for separating aromatic amines while shielding residual silanols ()[6].

  • Mobile Phase Optimization : A buffered mobile phase at pH 5.0 (using Ammonium Acetate) ensures consistent ionization of the analyte while maintaining MS-compatibility. If UV-only detection is used, the addition of an amine modifier like Triethylamine (TEA) can competitively bind residual silanols, suppressing their ion-exchange capacity ()[4].

Method_Workflow Step1 1. Sample Profiling Assess pKa & Salt Form Step2 2. Column Selection PFP or Base-Deactivated C18 Step1->Step2 Step3 3. Mobile Phase Optimization pH Control & Buffer Selection Step2->Step3 Step4 4. Gradient Design Organic Modifier Ratios Step3->Step4 Step5 5. Method Validation System Suitability Testing Step4->Step5

Figure 2: Systematic workflow for developing a robust HPLC method for complex diamine salts.

Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC-UV for Purity and Quantitation

This protocol leverages a PFP core-shell column to exploit the aromaticity of the 2-aminophenyl and 2-phenylethyl groups while mitigating basic tailing[6].

Materials & Reagents:

  • Column : Core-shell PFP (Pentafluorophenyl), 2.6 µm, 100 × 4.6 mm.

  • Mobile Phase A : 25 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with glacial acetic acid.

  • Mobile Phase B : LC-MS grade Acetonitrile.

  • Diluent : Water/Acetonitrile (80:20, v/v).

Step-by-Step Methodology:

  • Standard Preparation : Accurately weigh 10.0 mg of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride reference standard.

  • Dissolution : Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissociation of the hydrochloride salt. Dilute to a working concentration of 0.1 mg/mL.

  • System Equilibration : Purge the HPLC system with Mobile Phases A and B. Equilibrate the PFP column at initial gradient conditions (5% B) for at least 15 column volumes until the baseline pressure and UV signal are perfectly stable.

  • Chromatographic Run : Inject 5 µL of the working solution. Execute the gradient detailed in Table 1.

  • Detection : Monitor UV absorbance at 254 nm, which is optimal for the aromatic aniline chromophore.

Protocol B: HILIC-MS/MS for Orthogonal Separation

Because the analyte is a polar hydrochloride salt, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism. This is ideal for LC-MS applications where non-volatile buffers must be avoided.

Step-by-Step Methodology:

  • Column Selection : Bare silica or Amide-bonded HILIC column, 1.7 µm, 100 × 2.1 mm.

  • Mobile Phase : Isocratic elution using 85% Acetonitrile (with 0.1% Formic acid) and 15% 10 mM Ammonium Formate in water (pH 3.0).

  • Sample Preparation : Dilute the stock solution to 1 µg/mL using 100% Acetonitrile. Causality Note: HILIC requires high organic diluents; introducing aqueous samples will cause severe peak distortion and breakthrough.

  • Mass Spectrometry : Operate in positive electrospray ionization (ESI+) mode. Monitor the [M+H]+ transition ( m/z 213.1).

Data Presentation & System Validation

To ensure the trustworthiness of the generated data, the analytical run must be self-validating. The following tables summarize the gradient parameters and the strict System Suitability Testing (SST) criteria required to pass the method.

Table 1: RP-HPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution Phase
0.00.6955Equilibration
1.50.6955Isocratic Hold
8.00.62080Linear Gradient
10.00.62080Wash
10.10.6955Re-equilibration
15.00.6955End of Run

Table 2: System Suitability Criteria (Self-Validation)

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( Tf​ ) 1.5Ensures ion-exchange silanol interactions are successfully mitigated.
Theoretical Plates ( N ) 5000Validates column efficiency and proper endcapping status.
% RSD of Peak Area 2.0% (n=5)Confirms autosampler injection precision and sample stability in the diluent.
Signal-to-Noise (S/N) 10 (for LOQ)Guarantees reliable detection and quantitation of trace impurities.

References

  • NextSDS Chemical Substance Database . 1-N-(2-phenylethyl)benzene-1.2-diamine hydrochloride — Chemical Substance Information. NextSDS.[Link]

  • Thermo Fisher Scientific / LabRulez . Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. [Link]

  • Advanced Chromatography Technologies . ACE News - HPLC: Peak Tailing Interaction. HPLC.eu. [Link]

  • Universiti Kebangsaan Malaysia (UKM) . Preparation and Application of Octadecylsilyl-Silica Adsorbents for Chemical Analysis. UKM Journal of Science. [Link]

Sources

Method

Using N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride in high-throughput screening assays

Application Note: N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride as a Fluorogenic Scaffold for High-Throughput NO Screening Introduction & Mechanistic Rationale Nitric oxide (NO) is a ubiquitous gaseous signaling...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride as a Fluorogenic Scaffold for High-Throughput NO Screening

Introduction & Mechanistic Rationale

Nitric oxide (NO) is a ubiquitous gaseous signaling molecule that modulates vascular tone, neurotransmission, and immune responses. In drug discovery, targeting the dysregulation of Nitric Oxide Synthases (eNOS, nNOS, iNOS) requires robust, sensitive, and cell-permeable fluorogenic probes suitable for High-Throughput Screening (HTS).

While complex diaminofluorescein (DAF) derivatives are standard for microscopy, they often require esterase-cleavable protecting groups (e.g., diacetates) that introduce variability in cell-based HTS due to differential intracellular esterase activity. N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) offers a highly optimized, low-molecular-weight o-phenylenediamine (OPD) scaffold that overcomes these limitations.

The structural design of this molecule dictates its utility in HTS:

  • The o-Phenylenediamine Core: Numerous fluorescent methods for NO detection employ probes with an electron-rich o-phenylenediamine fraction. This moiety induces Photoinduced Electron Transfer (PET) from the amine's lone-pair electrons to the fluorophore, effectively quenching fluorescence in the basal state [1].

  • The N-(2-Phenylethyl) Substitution: The addition of the lipophilic phenethyl group serves a dual purpose. First, it significantly enhances passive membrane permeability, allowing rapid intracellular accumulation without the need for diacetate masking. Second, it tunes the pKa of the secondary amine, stabilizing the molecule against auto-oxidation while maintaining high reactivity toward nitrosating species.

  • The Hydrochloride Salt: The HCl formulation is critical for automated liquid handling. Free-base aromatic amines are prone to oxidation and exhibit poor aqueous solubility. The HCl salt ensures long-term stability in DMSO stock solutions and guarantees uniform, precipitate-free dissolution when dispensed into aqueous assay buffers.

Upon exposure to NO (which autoxidizes to N₂O₃ in aerated buffers), the o-phenylenediamine group undergoes nitrosation and rapid dehydration to form an electron-deficient benzotriazole. This cyclization abolishes the PET quenching effect, resulting in a massive fluorescence "turn-on" [2].

ChemMech Probe N-(2-aminophenyl)-N- (2-phenylethyl)amine (Non-Fluorescent, PET ON) Intermediate Nitrosamine Intermediate Probe->Intermediate Nucleophilic Attack NO NO / O2 (N2O3) NO->Intermediate Triazole N-Phenethyl-Benzotriazole (Highly Fluorescent, PET OFF) Intermediate->Triazole Cyclization (-H2O)

Chemical mechanism of NO-induced benzotriazole formation and PET quenching relief.

Comparative Probe Profiling

To justify the selection of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride over traditional probes, we must evaluate its physicochemical behavior in an HTS context. The data below summarizes the operational parameters for assay design.

Table 1: Quantitative Comparison of NO-Sensitive Fluorogenic Scaffolds

Probe ScaffoldChemical CoreCell PermeabilityModification Required for EntryFluorescence Turn-OnPrimary HTS Application
N-Phenethyl-OPD N-alkyl-o-phenylenediamineHighNone (Lipophilic side chain)>50-foldPhenotypic NO/iNOS screening (384/1536-well)
DAF-2 Fluorescein-o-phenylenediamineLowDiacetate esterification (DAF-2 DA)~200-foldHigh-sensitivity single-cell microscopy
DAF-FM Difluorofluorescein-OPDLowDiacetate esterification (DAF-FM DA)~160-foldpH-stable NO quantification

Note: Because the native benzotriazole formed by the N-phenethyl-OPD scaffold emits in the blue/UV spectrum (Ex ~360 nm / Em ~450 nm), HTS campaigns must incorporate background subtraction to account for library compound autofluorescence.

Self-Validating HTS Protocol: iNOS Inhibitor Screening

The following protocol details a 384-well cell-based assay designed to identify inhibitors of inducible Nitric Oxide Synthase (iNOS) in RAW 264.7 macrophages.

Causality in Assay Design: Every step is engineered to prevent false positives. Because o-phenylenediamine structures can occasionally react with off-target aldehydes (e.g., acetaldehyde) leading to false-positive fluorescence [3], this protocol embeds a strict self-validating control system using the NO scavenger cPTIO and the selective iNOS inhibitor 1400W.

Phase 1: Reagent Preparation
  • Probe Stock Solution: Dissolve N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis or ambient oxidation of the amine groups. Store in dark aliquots at -20°C.

  • Assay Buffer: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, adjusted to pH 7.4. Causality: Phenol red must be excluded as it interferes with fluorescence readouts at 450 nm. A pH of 7.4 is critical because acidic environments protonate the primary amine, neutralizing its nucleophilicity and halting the NO reaction.

Phase 2: 384-Well Workflow
  • Cell Seeding: Dispense 20 µL of RAW 264.7 cell suspension (1.5 × 10⁴ cells/well) into a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Library Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of screening compounds (10 µM final concentration) into the assay wells.

    • Control Wells: Add DMSO vehicle to columns 1 and 2. Add 1400W (10 µM) to column 24 (Negative Control / Max Inhibition).

  • Stimulation: Add 5 µL of a 5X stimulation cocktail (LPS 1 µg/mL + IFN-γ 50 U/mL final) to all wells except column 1 (Unstimulated Control). Incubate for 16 hours to allow robust iNOS expression and NO accumulation.

  • Probe Incubation: Dilute the 10 mM probe stock to 50 µM in Assay Buffer. Add 5 µL to all wells (Final concentration = 10 µM). Incubate the plates for exactly 30 minutes at 37°C. Causality: A 30-minute window ensures the steady-state reaction of the probe with N₂O₃ is captured in its linear dynamic range before cellular efflux of the benzotriazole occurs.

  • Fluorescence Readout: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using Ex: 360 nm / Em: 450 nm.

Phase 3: Assay Validation Metrics

Before advancing to hit triage, the assay must self-validate via the Z'-factor calculation:

Z′=1−∣μLPS​−μ1400W​∣3(σLPS​+σ1400W​)​

A Z'-factor ≥ 0.6 indicates an excellent assay window. Any plate failing this metric must be discarded. Furthermore, hits must be counter-screened against cPTIO (an NO scavenger) to confirm that the signal reduction is due to iNOS inhibition, not direct chemical quenching of the probe.

Workflow Prep 1. Cell Seeding (384-well plate) Stim 2. LPS + Compound Incubation Prep->Stim Dye 3. Add Probe (10 µM, 30 min) Stim->Dye Read 4. Fluorescence Readout Dye->Read Hit 5. Hit Triage & Data Analysis Read->Hit

High-throughput screening workflow for iNOS inhibitors using a 384-well format.

References

  • Advancement of Fluorescent Methods for Detection of Nitric Oxide. Austin Publishing Group.[Link]

  • The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Acetaldehyde reacts with a fluorescent nitric oxide probe harboring an o-phenylenediamine structure that interferes with fluorometry. Free Radical Biology and Medicine (PubMed).[Link]

Application

Application Note: A Step-by-Step Protocol for the Synthesis of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride

Abstract This guide provides a detailed, three-part protocol for the synthesis of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride, a substituted o-phenylenediamine derivative. Such scaffolds are crucial precursors...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed, three-part protocol for the synthesis of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride, a substituted o-phenylenediamine derivative. Such scaffolds are crucial precursors in medicinal chemistry for the synthesis of heterocyclic compounds like benzimidazoles and benzodiazepines.[1][2][3] The synthesis begins with the reductive amination of 2-nitroaniline and phenylacetaldehyde to form the N-(2-nitrophenyl)-N-(2-phenylethyl)amine intermediate. This is followed by the catalytic hydrogenation of the nitro group to yield the diamine free base. The protocol concludes with the formation of the stable hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and rigorous safety procedures.

Introduction

Substituted o-phenylenediamines (OPDs) are foundational building blocks in organic and medicinal chemistry.[1][2] Their unique 1,2-diamine structure allows for facile condensation with various electrophiles to construct a wide array of nitrogen-containing heterocycles. The title compound, N-(2-aminophenyl)-N-(2-phenylethyl)amine, is a valuable intermediate for creating libraries of N-substituted benzimidazoles, which are prevalent motifs in many pharmacologically active agents.

This protocol outlines a reliable and scalable synthetic route. The initial step employs a reductive amination, a cornerstone transformation for creating carbon-nitrogen bonds, which is favored over direct alkylation to avoid common issues with over-alkylation.[4] The subsequent nitro group reduction is achieved via catalytic hydrogenation, a clean and high-yielding method compared to alternatives like Bechamp reductions which use stoichiometric metal reagents.[5][6] The final step ensures the product is isolated as a stable, crystalline hydrochloride salt, suitable for storage and further use.

Reaction Scheme & Workflow

The overall synthetic pathway is depicted below, transforming readily available starting materials into the target hydrochloride salt in three distinct operational stages.

Figure 1: Overall three-step synthesis pathway.

Materials and Safety

ReagentMW ( g/mol )M. Eq.Amount (mmol)Mass/VolumePuritySupplier
Part A
2-Nitroaniline138.121.010.01.38 g>99%Sigma-Aldrich
Phenylacetaldehyde120.151.111.01.32 g (1.29 mL)>95%Acros Organics
Sodium Triacetoxyborohydride211.941.515.03.18 g97%Combi-Blocks
Dichloromethane (DCM)---50 mLAnhydrousFisher Scientific
Part B
Nitro Intermediate (from Part A)242.281.0~9.0~2.18 g--
Palladium on Carbon (10% Pd)-0.05-~110 mgWetJohnson Matthey
Ethanol (EtOH)---50 mL200 ProofDecon Labs
Hydrogen Gas (H₂)2.02Excess-1 atm (balloon)>99.9%Airgas
Part C
Amine Intermediate (from Part B)212.291.0~8.5~1.80 g--
HCl in Dioxane-1.19.352.34 mL4.0 MSigma-Aldrich
Diethyl Ether (Et₂O)---50 mLAnhydrousJ.T. Baker

Equipment: Magnetic stir plate, round-bottom flasks, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, hydrogenation flask (or Parr shaker), Celite® filtration setup, Büchner funnel.

  • 2-Nitroaniline: Toxic and suspected mutagen. Handle with extreme care, using gloves and a fume hood. Avoid inhalation of dust.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[7] It is also a skin and eye irritant.[8][9] Handle in a well-ventilated area, away from moisture, and wear appropriate PPE.[10]

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite solvents upon exposure to air.[11] Always handle the catalyst while wet or under an inert atmosphere (argon or nitrogen).[11][12] Ensure the reaction vessel is purged of air before introducing hydrogen.[13]

  • Hydrogen Gas (H₂): Highly flammable and forms explosive mixtures with air. Perform hydrogenation in a well-ventilated fume hood, away from ignition sources, and use appropriate safety measures like a blast shield.[14]

  • Dichloromethane & Diethyl Ether: Volatile and flammable organic solvents. Handle exclusively in a fume hood.

  • HCl in Dioxane: Corrosive. Causes severe skin and eye damage. Use with caution and appropriate PPE.

Detailed Experimental Protocol

This step involves the formation of an imine intermediate between 2-nitroaniline and phenylacetaldehyde, which is then reduced in situ by Sodium Triacetoxyborohydride (STAB). STAB is chosen as the reducing agent because it is milder than reagents like sodium borohydride and can selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions.[4]

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.38 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir under a nitrogen atmosphere until all solids dissolve.

  • Aldehyde Addition: Add phenylacetaldehyde (1.29 mL, 11.0 mmol, 1.1 eq.) to the solution dropwise over 2 minutes. Stir the mixture for 20 minutes at room temperature. The solution will typically turn a darker orange/red color as the imine begins to form.

  • Reductant Addition: Carefully add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) portion-wise over 10 minutes. Causality Note: Adding the mild reductant slowly prevents an initial exotherm and ensures controlled reduction of the formed iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-nitroaniline spot has been consumed.

  • Work-up - Quenching: Slowly pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid byproducts. Stir vigorously for 15 minutes.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Work-up - Washing & Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude nitro intermediate as a dark red/brown oil. The product is typically used in the next step without further purification.

Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro groups to anilines.[5][15] Palladium on carbon is the catalyst of choice due to its high activity and selectivity.[6]

  • Catalyst Handling: In a 250 mL heavy-walled hydrogenation flask, place the palladium on carbon catalyst (~110 mg, 10% Pd, w/w). Safety Note: Ensure the catalyst remains wet with solvent at all times to prevent ignition.[11][12]

  • Substrate Addition: Dissolve the crude N-(2-nitrophenyl)-N-(2-phenylethyl)amine from Part A in 50 mL of ethanol and add this solution to the hydrogenation flask.

  • System Purge: Seal the flask and purge the system thoroughly by evacuating and backfilling with nitrogen or argon gas three times. This is a critical step to remove all oxygen.[13][14]

  • Hydrogenation: After the final evacuation, introduce hydrogen gas (H₂) to the flask (1 atm, via a balloon) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Once the reaction is complete, purge the flask again with nitrogen gas three times to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry as it will be saturated with hydrogen and can ignite.[11] Wash the filter cake with a small amount of ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. This will yield the crude N-(2-aminophenyl)-N-(2-phenylethyl)amine as an oil, which may darken on exposure to air.

Conversion to the hydrochloride salt provides a stable, solid form of the amine, which is easier to handle, purify, and store than the air-sensitive free base.[16][17]

  • Dissolution: Dissolve the crude amine free base from Part B in 40 mL of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add 4.0 M HCl in dioxane (2.34 mL, 9.35 mmol, 1.1 eq.) dropwise to the solution at room temperature.[16]

  • Precipitation: The hydrochloride salt will immediately begin to precipitate as a solid. Continue stirring the resulting suspension for 30 minutes to ensure complete salt formation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 10 mL portions of cold diethyl ether to remove any non-basic impurities.

  • Drying: Dry the solid product under high vacuum for several hours to remove all residual solvent. The final product should be an off-white to light tan solid.

Visualization of Experimental Workflow

G cluster_A Part A: Reductive Amination cluster_B Part B: Nitro Reduction cluster_C Part C: Salt Formation A1 Dissolve 2-Nitroaniline in anhydrous DCM A2 Add Phenylacetaldehyde A1->A2 A3 Add NaBH(OAc)₃ (Portion-wise) A2->A3 A4 Stir 12-18h at RT A3->A4 A5 Quench with NaHCO₃ (aq) A4->A5 A6 Extract with DCM A5->A6 A7 Dry & Concentrate A6->A7 B1 Dissolve Crude Nitro Cmpd. in EtOH A7->B1 To Next Step B2 Add to Flask with Wet 10% Pd/C B1->B2 B3 Purge System (N₂/Ar) B2->B3 B4 Introduce H₂ (1 atm) B3->B4 B5 Stir 4-6h at RT B4->B5 B6 Purge System (N₂) B5->B6 B7 Filter through Celite B6->B7 B8 Concentrate Filtrate B7->B8 C1 Dissolve Crude Amine in Et₂O B8->C1 To Final Step C2 Add 4M HCl in Dioxane C1->C2 C3 Stir 30 min C2->C3 C4 Filter Precipitate C3->C4 C5 Wash with Cold Et₂O C4->C5 C6 Dry Under Vacuum C5->C6

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride during storage

Technical Support Center: Troubleshooting Oxidative Degradation of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult w...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Oxidative Degradation of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who discover that their pristine white amine salts have inexplicably turned brown or purple during storage. N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is a highly valuable but sensitive compound. Due to its ortho-phenylenediamine (OPD) core, it is exceptionally vulnerable to oxidative degradation.

This guide provides the mechanistic causality behind this degradation, diagnostic criteria, and field-proven, self-validating protocols to ensure long-term stability.

Part 1: The Chemistry of Degradation (Mechanistic FAQ)

Q1: Why is this compound so prone to oxidation, even though it is stored as a hydrochloride salt? A: The vulnerability lies in the electron-rich nature of the ortho-phenylenediamine moiety. The two amino groups are strongly electron-donating, which increases the electron density of the aromatic ring and makes it a prime target for electrophilic attack by molecular oxygen[1].

While formulating the compound as a hydrochloride salt protonates the amine—thereby reducing its electron density and providing superior baseline stability compared to the free base[2]—this protection is not absolute. Exposure to ambient moisture establishes a dynamic equilibrium that liberates trace amounts of the free base. Once exposed to oxygen and light, this free base rapidly undergoes autoxidation to form radical cations, which subsequently polymerize into highly colored quinone-diimine or phenazine derivatives[1][3].

Q2: What role do trace metals and temperature play in this process? A: Trace transition metals (such as Fe³⁺ or Cu²⁺) act as potent catalysts for Fenton-type redox reactions, drastically accelerating the generation of reactive oxygen species (ROS) and amine radicals[4]. Temperature acts as a kinetic multiplier; lowering the storage temperature exponentially decreases the rate of autoxidation[3][5].

OxidationPathway A N-(2-aminophenyl)-N- (2-phenylethyl)amine HCl (Colorless/White) B Free Base Equilibrium (Moisture Catalyzed) A->B + H2O / - HCl C Radical Cation Intermediate B->C O2 / Light / Metals D Quinone-diimine / Phenazine Derivatives (Yellow/Brown/Purple) C->D Polymerization

Figure 1: Mechanistic pathway of oxidative degradation for ortho-phenylenediamine derivatives.

Part 2: Visual and Analytical Diagnostics

Q3: How can I definitively tell if my batch has degraded, and how much degradation is too much? A: The most immediate and sensitive indicator of OPD oxidation is a visual color shift. Pure OPD derivatives exist as colorless or pale white crystals[1]. As oxidation progresses, the material exhibits a distinct color evolution: white → pale yellow → orange-brown → dark purple or black [1][6].

Because the resulting phenazine-like polymers have massive molar extinction coefficients, even a 0.5% degradation can turn an entire batch dark brown. Therefore, visual inspection must be paired with analytical quantification.

Table 1: Quantitative & Qualitative Indicators of Amine Oxidation

Indicator TypePristine CompoundDegraded CompoundRecommended Analytical Method
Visual Appearance Colorless / White powderYellow, brown, or purple solidNaked Eye / Macroscopic Inspection
UV-Vis Absorbance Flat baseline > 400 nmStrong absorbance peak at ~425-455 nmSpectrophotometry (10 mg/mL in H₂O)
Chromatographic Purity > 99% (Single sharp peak)Multiple broad, late-eluting peaksRP-HPLC (UV detection at 254 nm)
Solubility Fully soluble in water/EtOHInsoluble dark polymeric particulatesVisual Inspection in Solvent

Part 3: Storage & Handling Protocols

Q4: What is the definitive protocol for storing this compound to guarantee stability? A: To arrest degradation, you must systematically eliminate the three primary catalysts: moisture, oxygen, and light[3]. I recommend the following multi-barrier "Self-Validating Storage Protocol."

Step-by-Step Methodology: The Multi-Barrier Storage Protocol

  • Desiccation (Moisture Control): Dry the bulk compound thoroughly in a vacuum oven at room temperature to remove residual solvent and water. Moisture facilitates the detrimental HCl dissociation.

  • Aliquoting (Exposure Minimization): Divide the bulk powder into single-use aliquots (e.g., 5-10 mg per vial). This prevents the entire batch from undergoing repeated atmospheric exposure and freeze-thaw condensation cycles during daily use.

  • Inert Gas Purging (Oxygen Control): Gently blow a stream of high-purity Argon gas into each vial for 10-15 seconds. Argon is denser than air and will settle like a blanket over the powder, displacing reactive oxygen.

  • Light Protection: Seal the compound in amber glass vials. Wrap the cap junction tightly with Parafilm to create a secondary physical barrier against ambient humidity.

  • Cold Storage (Kinetic Control): Store the aliquots in a sealed desiccator box containing indicating silica gel, and place the box in a -20°C freezer.

  • Self-Validation Step: Designate one aliquot as the "Sentinel Vial." Leave it unopened and test its UV-Vis absorbance at 450 nm every 3 months. If the Sentinel remains stable, the integrity of your entire working batch is analytically validated.

StorageWorkflow Step1 1. Vacuum Desiccation (Remove Moisture) Step2 2. Single-Use Aliquoting (Minimize Air Exposure) Step1->Step2 Step3 3. Argon Gas Purge (Displace Oxygen) Step2->Step3 Step4 4. Amber Vial Sealing (Block Light) Step3->Step4 Step5 5. -20°C Storage (Slow Kinetics) Step4->Step5

Figure 2: Step-by-step multi-barrier storage workflow to prevent amine oxidation.

Part 4: Salvage and Recovery

Q5: My compound has turned light brown. Can I salvage it? A: If the compound is only slightly discolored (pale yellow to light brown), the actual molar percentage of degradation may be very low (<1%). However, for sensitive biological assays or precise kinetic studies, these trace impurities can be highly inhibitory[1].

Purification Recovery Protocol:

  • Dissolve the degraded salt in a minimum volume of hot, degassed ethanol containing a trace amount of aqueous HCl (to maintain protonation).

  • Add activated charcoal (decolorizing carbon) and heat briefly. The charcoal will selectively adsorb the highly conjugated, polymeric phenazine impurities.

  • Filter the mixture hot through a Celite pad to remove the charcoal.

  • Induce crystallization by adding cold, peroxide-free diethyl ether and cooling the flask to 4°C.

  • Filter the recovered white crystals under an argon blanket and immediately dry under vacuum before returning to the storage protocol above.

References

  • Chemical Properties and Handling of p-Phenylenediamine nbinno.com
  • Technical Support Center: o-Phenylenediamine (OPD) Synthesis BenchChem
  • o-Phenylenediamine (P5412)
  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts Journal of the American Chemical Society (ACS)
  • Analytical validation of bovine plasma ceruloplasmin measurement by p-phenylenediamine oxidation and effect of storage time and freezing temperature N
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process MDPI

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride Synthesis

Welcome to the Application Science Support Center. The synthesis of mono-alkylated o-phenylenediamine (OPDA) derivatives, specifically the isolation of N-(2-aminophenyl)-N-(2-phenylethyl)amine as a hydrochloride salt, is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of mono-alkylated o-phenylenediamine (OPDA) derivatives, specifically the isolation of N-(2-aminophenyl)-N-(2-phenylethyl)amine as a hydrochloride salt, is notoriously challenging. Researchers frequently encounter issues with over-alkylation, oxidative degradation, and hygroscopic salt formation.

This guide is designed to provide mechanistic clarity, self-validating protocols, and actionable troubleshooting steps to optimize your synthetic yield and product purity.

Mechanistic Pathway & Common Failure Points

To troubleshoot effectively, we must first understand the competing kinetics in the reaction vessel. The diagram below illustrates the reductive amination pathway and the primary side reactions that compromise yield.

ReactionPathway OPDA o-Phenylenediamine (Nucleophile) Imine Imine Intermediate (Transient) OPDA->Imine Condensation (-H2O) Carbonyl Phenylacetaldehyde (Electrophile) Carbonyl->Imine Mono N-(2-phenylethyl)- o-phenylenediamine (Target Freebase) Imine->Mono Reduction (NaBH(OAc)3) Benz 2-Benzylbenzimidazole (Cyclization) Imine->Benz Oxidation / Heat Dialkyl N,N'-Dialkylated (Over-reaction) Mono->Dialkyl Excess Electrophile

Figure 1: Mechanistic network of OPDA reductive amination highlighting target and failure pathways.

Expert Q&A: The Causality of Low Yields

Q: Why am I getting predominantly the N,N'-dialkylated product or benzimidazole instead of the monoalkylated freebase? A: This is a kinetic control issue. The first alkylation increases the electron density on the adjacent aromatic ring, making the newly formed secondary amine (or the adjacent primary amine) highly nucleophilic[1]. Furthermore, if the transient imine intermediate is exposed to heat or trace oxidants before reduction, the adjacent primary amine will attack the imine carbon, driving an irreversible oxidative cyclization to 2-benzylbenzimidazole[2]. Actionable Fix: Run the condensation step strictly at 0 °C, use a sub-stoichiometric amount of the aldehyde (0.95 eq), and ensure rapid, in-situ reduction.

Q: My reaction mixture turns pitch black during workup, and the yield plummets. What is happening? A: o-Phenylenediamine derivatives are highly susceptible to aerobic oxidation. In the presence of ambient oxygen, the electron-rich diamine rapidly oxidizes into highly colored, polymeric quinone diimines (the "black tar" phenomenon). Actionable Fix: Degas all extraction solvents by sparging with nitrogen. Incorporate an antioxidant, such as sodium dithionite ( Na2​S2​O4​ ), into your aqueous quench to chemically reduce any formed radical cations back to the diamine.

Q: The freebase is pure by NMR, but my HCl salt yield is extremely low or forms a sticky gum. Why won't it crystallize? A: N-(2-aminophenyl)-N-(2-phenylethyl)amine contains two basic nitrogen atoms (pKa ~4.5–5.5). If you add excess HCl or use aqueous HCl, you protonate both nitrogens. The resulting dihydrochloride salt is highly polar, disrupts the crystal lattice, and rapidly absorbs atmospheric moisture, causing it to "oil out" as a hygroscopic gum. Actionable Fix: You must selectively protonate only the more basic secondary amine. Strictly titrate 1.0 to 1.05 equivalents of anhydrous HCl (e.g., 1M in diethyl ether) into an anhydrous ethereal solution of the freebase at 0 °C.

Quantitative Troubleshooting Matrix

Use the following data matrix to diagnose your specific yield issues based on analytical feedback.

ObservationAnalytical MetricRoot CauseCorrective Action
High mass recovery, multiple spots on TLCLC-MS shows [M+H]+=317 Over-alkylation (Dialkylation)Limit phenylacetaldehyde to 0.95 eq; add dropwise at 0 °C.
Product is highly fluorescent under 254nm UVLC-MS shows [M+H]+=209 Oxidative cyclization to BenzimidazoleMaintain strict inert atmosphere; do not heat above 25 °C during synthesis.
Organic phase turns dark brown/purpleNMR shows broad, unresolved aromatic signalsAerobic oxidation to quinone diimineWash organic layer with 5% aq. Na2​S2​O4​ during extraction.
Salt precipitates as a sticky, unfilterable gumpH < 2 during salt formationFormation of hygroscopic dihydrochlorideTitrate exactly 1.05 eq of anhydrous HCl in ether at 0 °C.
Self-Validating Experimental Protocol

To ensure high yield and purity, follow this optimized reductive amination and salt formation workflow. This protocol is designed as a self-validating system; in-process visual cues will confirm if the reaction is proceeding correctly.

Step 1: Imine Formation & Reduction
  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with N2​ .

  • Dissolution: Dissolve o-phenylenediamine (1.08 g, 10.0 mmol) in anhydrous, degassed dichloromethane (50 mL). Cool to 0 °C.

  • Condensation: Dropwise add phenylacetaldehyde (1.14 g, 9.5 mmol) over 15 minutes. Stir for 1 hour at 0 °C.

    • Validation Check: TLC (Hexane/EtOAc 7:3) should show near-complete consumption of the aldehyde and a new UV-active spot. The solution should be pale yellow.

  • Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise, followed by glacial acetic acid (0.6 mL, 10.0 mmol). Allow the mixture to warm to room temperature and stir for 4 hours.

Step 2: Anaerobic Workup
  • Quench: Cool the mixture to 0 °C. Slowly quench with saturated aqueous NaHCO3​ (30 mL) containing 5% w/v sodium dithionite ( Na2​S2​O4​ ).

    • Validation Check: The dithionite prevents the solution from turning dark purple. If the solution darkens, increase the dithionite concentration.

  • Extraction: Separate the organic layer. Extract the aqueous layer with degassed DCM (2 × 20 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude freebase as a pale oil.

Step 3: Monohydrochloride Crystallization

Workup OrgPhase Freebase Oil (Anhydrous) Solvent Dissolve in Dry Ether OrgPhase->Solvent Salt HCl Addition (1.05 eq, 0°C) Solvent->Salt Cooling Cryst Crystallization (Target HCl Salt) Salt->Cryst Controlled Addition Gum Oiling Out (Dihydrochloride) Salt->Gum Excess HCl / Moisture

Figure 2: Phase control and stoichiometric precision required during salt formation.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (30 mL) under N2​ . Cool to 0 °C.

  • Titration: Dropwise add 1.0 M HCl in diethyl ether (9.5 mL, 9.5 mmol) with vigorous stirring.

    • Validation Check: A white to off-white precipitate should form immediately. If the product begins to oil out, the addition is too fast, or ambient moisture has breached the system.

  • Isolation: Filter the solid rapidly under a nitrogen blanket (using a Schlenk frit or inverted funnel), wash with ice-cold anhydrous ether (10 mL), and dry under high vacuum to afford the target monohydrochloride[3].

Frequently Asked Questions (FAQs)

Q: Can I use direct alkylation with 2-phenylethyl bromide instead of reductive amination? A: While possible, direct N-alkylation of o-phenylenediamine with alkyl halides typically results in poor selectivity. The reaction yields complex, difficult-to-separate mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine product[1]. Reductive amination provides vastly superior kinetic control.

Q: Why is my product's melting point significantly lower or broader than literature values? A: A depressed or broad melting point in this specific molecule almost always indicates the presence of the dihydrochloride salt or trapped water within the crystal lattice. The pure monohydrochloride should have a sharp melting point. If necessary, recrystallize the salt from a hot, anhydrous mixture of ethanol and ethyl acetate.

References
  • Title: Base-Tuned Dehydrogenative and Borrowing Hydrogen Strategies for the Synthesis of Benzimidazoles and N-Alkylated Derivatives from o-Phenylenediamines and Alcohols Using a Cationic Mn I Catalyst Source: ACS Publications URL: [Link]

  • Title: N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions Source: RSC Publishing URL: [Link]

  • Title: Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues with N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues with N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing, a common chromatographic challenge. Here, we delve into the scientific principles behind peak asymmetry and provide a systematic approach to achieving optimal peak shape for this basic compound.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. What are the likely causes?

Peak tailing for this compound, an amine-containing molecule, is most commonly due to secondary interactions between the basic analyte and the stationary phase.[1][2] N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride possesses amine functional groups which are basic in nature.[3] In reversed-phase HPLC, these basic groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[4][5]

Other potential, though less common, causes for peak tailing that affects all peaks in your chromatogram include:

  • Column void or damage: A physical disruption of the packed bed within the column.[1][6]

  • Extra-column volume: Excessive tubing length or improperly fitted connections can lead to peak broadening and tailing.[5][7]

  • Sample overload: Injecting too much sample mass or volume can distort the peak shape.[7]

Q2: How does the chemical structure of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride contribute to peak tailing?

The structure of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride contains primary and secondary amine groups. These amine functional groups are basic and can become protonated (positively charged) depending on the mobile phase pH.[8] Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface which can be deprotonated (negatively charged) at mobile phase pH values above approximately 3.5-4.5.[8] The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a secondary retention mechanism, which results in a tailing peak shape.[4]

Q3: What is the first step I should take to troubleshoot this issue?

The first and most critical step is to determine if the peak tailing is specific to your basic analyte or if it affects all peaks in the chromatogram.

  • If only the N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride peak is tailing: The issue is likely due to chemical interactions with the stationary phase.

  • If all peaks are tailing: This suggests a system-wide problem, such as a column void, or issues with extra-column volume.[8]

Troubleshooting Workflow for Analyte-Specific Peak Tailing

This workflow provides a systematic approach to resolving peak tailing caused by secondary interactions.

Caption: A logical workflow for troubleshooting peak tailing of basic compounds.

Detailed Troubleshooting and Optimization Guide

Q4: How can I optimize the mobile phase to reduce peak tailing?

Mobile phase optimization is a powerful tool for improving the peak shape of basic compounds.[9]

  • Lower the Mobile Phase pH: One of the most effective strategies is to lower the mobile phase pH to a value between 2.5 and 3.0.[10][11] At this low pH, the residual silanol groups on the silica stationary phase are protonated and therefore neutral.[4] This minimizes the secondary ionic interactions with the protonated basic analyte, leading to a more symmetrical peak.[12] A common and effective way to achieve this is by adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[13]

  • Increase Buffer Concentration: For methods operating at a mid-range pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase and masking the silanol interactions.[10]

Q5: What type of HPLC column should I use for analyzing N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride?

The choice of HPLC column is critical for obtaining good peak shapes for basic compounds.

  • Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended.[5][10] End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interacting with basic analytes.[10]

  • Consider "Base-Deactivated" or Hybrid Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or utilizing hybrid particle technology.[14][15] These columns have very low residual silanol activity and provide excellent peak shapes for challenging basic compounds.

Q6: Are there any mobile phase additives that can help, and what are their drawbacks?

Yes, mobile phase additives can be used to improve peak shape, but they come with certain considerations.

  • Competing Bases: A traditional approach is to add a "competing base," such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.05%).[12][13] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte.[12]

  • Drawbacks of Competing Bases: While effective, TEA can be difficult to completely flush from the HPLC system and column, potentially leading to "column bleed" and interfering with subsequent analyses.[8] Furthermore, TEA can suppress the ionization of analytes in mass spectrometry, making it unsuitable for LC-MS applications.[8]

Q7: Is it ever a good idea to use a high pH mobile phase for this compound?

Yes, operating at a high pH can be a viable strategy, provided you use a pH-stable column.

  • High pH Approach: At a high pH (e.g., pH 10), your basic analyte will be in its neutral, unprotonated form. The silanol groups on the stationary phase will be deprotonated and negatively charged. This approach eliminates the problematic ion-exchange interactions and can lead to excellent peak shapes.[15]

  • Column Consideration for High pH: It is crucial to use a column specifically designed for high pH stability, such as a hybrid-particle or polymer-based column.[15] Traditional silica-based columns will rapidly degrade at high pH.[16]

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table illustrates the typical effect of mobile phase pH on the peak asymmetry of a basic compound. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHExpected Asymmetry Factor (As)Rationale
7.0> 2.0At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the protonated basic analyte, causing significant tailing.[1]
4.51.5 - 2.0Near the pKa of silanol groups, a mix of ionized and non-ionized silanols exists, still causing notable peak tailing.[8]
3.01.0 - 1.3At low pH, silanol groups are protonated and neutral, minimizing secondary ionic interactions and resulting in improved peak symmetry.[1]

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

This protocol provides a step-by-step methodology for systematically troubleshooting and resolving peak tailing for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride.

Objective: To achieve a symmetrical peak (Asymmetry Factor ≤ 1.2) for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride.

Materials:

  • HPLC system with a UV detector

  • Modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride standard

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile or methanol

  • Formic acid (≥98%)

  • Ammonium formate

Procedure:

  • Initial Conditions (Baseline):

    • Prepare a mobile phase of 50:50 (v/v) Acetonitrile:Water.

    • Inject the standard solution and record the chromatogram, noting the peak asymmetry.

  • Step 1: Low pH Mobile Phase

    • Prepare a fresh aqueous mobile phase (Mobile Phase A) containing 0.1% formic acid (final pH will be ~2.7).

    • Equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Inject the standard solution and compare the peak shape to the baseline.

  • Step 2: Buffered Low pH Mobile Phase

    • If some tailing persists, prepare a buffered aqueous mobile phase of 10 mM ammonium formate with 0.1% formic acid.

    • Equilibrate the column and inject the standard. This buffered mobile phase can sometimes provide better peak shape than formic acid alone.

  • Step 3: Evaluate Column Performance

    • If peak tailing is still not resolved, the issue may be with the column itself.

    • Replace the column with a new, high-quality, end-capped C18 column from a reputable manufacturer.

    • Repeat the analysis with the optimized low pH mobile phase.

  • Step 4: Consider High pH (for advanced troubleshooting)

    • This step requires a pH-stable column.

    • Prepare an aqueous mobile phase of 10 mM ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide.

    • Equilibrate the pH-stable column and inject the standard.

By systematically following this protocol, you can effectively diagnose and resolve peak tailing issues for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride, leading to more accurate and reliable analytical results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Restek. (2014, March 11). [4]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminophenyl)-n-(2-phenylethyl)amine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride

Overview N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is a highly versatile diamine intermediate used in advanced drug development and synthetic chemistry. However, its hydrochloride salt form...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is a highly versatile diamine intermediate used in advanced drug development and synthetic chemistry. However, its hydrochloride salt form renders it notoriously hygroscopic. This technical support guide provides researchers with field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind moisture management to ensure reproducible downstream applications.

Part 1: The Causality of Moisture Affinity (The "Why")

Why is this specific compound so prone to moisture absorption? The answer lies in its ionic nature. The protonated secondary amine ( R2​NH2+​ ) and the chloride anion ( Cl− ) form a highly polar ion pair. The chloride ion acts as a strong hydrogen-bond acceptor, while the protonated amine acts as a hydrogen-bond donor. This creates a thermodynamic sink for atmospheric moisture, leading to rapid water ingress, deliquescence, and caking.

MoistureFailure A Storage (Ambient Air) B Moisture Absorption A->B H2O ingress C Caking & Deliquescence B->C Hydrogen bonding D Weighing Errors C->D Mass drift E Catalyst Quenching C->E Wet reagent A1 Storage (Inert/Desiccated) B1 Dry Powder Maintained A1->B1 Argon blanket C1 Accurate Stoichiometry B1->C1 Glovebox transfer D1 Successful Coupling C1->D1 Anhydrous conditions

Caption: Logical pathways comparing ambient vs. inert handling of hygroscopic amine hydrochlorides.

Part 2: Diagnostic & Troubleshooting FAQs

Q: My compound has caked into a hard, sticky solid. Is it chemically degraded, and how do I recover it? A: Caking is primarily a physical change caused by moisture bridging between particles. However, if left wet and exposed to light or oxygen, the free primary aniline moiety (2-aminophenyl group) can undergo oxidative degradation. Troubleshooting: Do not attempt to chisel the cake in open air. Transfer the vial to a nitrogen/argon-purged glovebox. Grind the solid into a fine powder using an agate mortar and pestle, then subject it to vacuum oven drying (see Protocol 1) [1][1].

Q: My reaction yields are inconsistent when using this amine hydrochloride in Buchwald-Hartwig cross-coupling reactions. Why? A: Trace moisture introduced by the hygroscopic salt can prematurely quench moisture-sensitive palladium catalysts or hydrolyze electrophilic coupling partners. Even if the bulk solvent is anhydrous, the water carried in by the amine salt can be sufficient to poison the catalytic cycle. Strict inert handling and moisture quantification are mandatory [1][1].

Q: When I weigh the compound on the analytical balance, the mass keeps drifting upward. How can I get an accurate mass? A: This upward drift is dynamic moisture sorption occurring in real-time. Troubleshooting: Never weigh this compound on an open bench. Use a tared, sealed vial prepared inside a glovebox. If a glovebox is unavailable, use a Schlenk line and a positive flow of argon over the weighing boat, transferring the solid rapidly [2][2].

Part 3: Validated Experimental Protocols
Protocol 1: Pre-Weighing Drying & Inert Transfer Workflow

This self-validating protocol ensures the compound is completely anhydrous prior to sensitive reactions.

  • Preparation: Pre-dry a Schlenk tube and a magnetic stir bar in an oven at 120°C for 4 hours. Cool under vacuum.

  • Transfer: Inside a glovebox or under a continuous argon blanket, transfer the caked or suspect N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride into the Schlenk tube [1][1].

  • Vacuum Drying: Connect the Schlenk tube to a high-vacuum line (< 0.1 mbar). Heat the tube gently in an oil bath or heating block at 40–50°C. Caution: Do not exceed 60°C to prevent thermal degradation or sublimation of the free base if any dissociation occurs.

  • Validation: Monitor the vacuum gauge. The pressure will initially spike as water vaporizes. Drying is complete when the pressure returns to the baseline vacuum level of the empty manifold (typically 12–24 hours).

  • Storage: Backfill the tube with dry argon, seal tightly, and store in a desiccator or glovebox [2][2].

Protocol 2: Moisture Quantification via Karl Fischer (KF) Titration

To guarantee trustworthiness, you must quantify the exact water content. However, amine hydrochlorides are acidic. The KF redox reaction is highly pH-dependent, with an optimal kinetic range of pH 5.5 to 8.0 [3][3]. Introducing an acidic salt can drop the pH, leading to sluggish endpoints, false highs, and wasted titrant.

Solution: You must use an imidazole-buffered KF solvent to neutralize the hydrochloride salt and maintain optimal reaction kinetics [4][4].

KFTitration A Amine Hydrochloride Sample Added B pH Drops Below 5.5 (Acidic Shift) A->B Unbuffered Solvent D Add Imidazole Buffer to KF Solvent A->D Buffered Solvent C Sluggish Endpoint & False Highs B->C Slow Reaction E pH Maintained (5.5 - 8.0) D->E Neutralization F Rapid, Stoichiometric Water Quantification E->F Optimal Kinetics

Caption: Mechanistic causality of pH buffering in KF titration for acidic amine salts.

Step-by-Step Methodology (Coulometric KF):

  • Cell Preparation: Fill the coulometric KF titration cell with an imidazole-buffered anolyte solution designed for acidic samples [3][3].

  • Conditioning: Turn on the generator electrode. The system will automatically titrate residual moisture. Self-Validating Step: Do not proceed until the background drift rate stabilizes below 10 µ g/min to ensure an absolutely anhydrous baseline [5][5].

  • Sample Introduction: Inside a glovebox, dissolve 50–100 mg of the amine hydrochloride in anhydrous methanol inside a septum-capped vial.

  • Injection: Using a dry, gas-tight syringe, extract 1.0 mL of the sample solution. Inject it through the septum of the KF cell [6][6].

  • Calculation: Subtract the blank moisture content of the anhydrous methanol from the final reading to determine the exact ppm of water in the salt.

Part 4: Data Presentation - KF Titration Method Comparison

To select the appropriate moisture analysis technique for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride, refer to the quantitative parameters below:

Titration MethodIdeal Moisture RangeSample SizeBuffer RequirementPrimary Advantage for Amine HCl Salts
Coulometric KF 1 ppm – 5%10 – 100 mgImidazole-based AnolyteHighest sensitivity for trace moisture prior to catalytic reactions [7][7].
Volumetric KF 0.1% – 100%100 – 500 mgImidazole/Base added to solventBetter buffer capacity for larger sample masses of strongly acidic salts [3][3].
Oven-KF 10 ppm – 100%50 – 200 mgNone (Water is vaporized)Prevents side reactions and pH shifts entirely; requires thermal stability profiling [6][6].
References
  • BenchChem: Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide. 1

  • ChemicalBook: Allylamine hydrochloride - Safety Data Sheet. 2

  • Sigma-Aldrich: Buffers for Strongly Acidic and Basic Samples. 3

  • Aquaenergyexpo: Karl Fischer Titration Theory and Practice. 4

  • SG Systems Global: Karl Fischer Titration – Moisture Analysis. 5

  • Sigma-Aldrich: Karl Fischer Titration Tips: Water Content Measurement. 6

  • Metrohm: Moisture Analysis – Karl Fischer Titration, NIRS, or both?. 7

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

Welcome to the technical support center for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the crystallization of this compound. Drawing upon established principles of physical chemistry and crystallization science, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity crystalline material.

Troubleshooting Guide: Overcoming Common Crystallization Hurdles

This section addresses specific issues that may arise during the crystallization of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step protocols for resolution.

Issue 1: The product "oils out" instead of crystallizing upon cooling or addition of an anti-solvent.

Q: My N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is forming a viscous liquid or oil rather than a solid crystalline material. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[1][2][3] This is often due to high supersaturation, the presence of impurities, or a significant difference between the crystallization temperature and the melting point of the solvated compound. The oily phase is a concentrated solution of your compound and can trap impurities, leading to a lower purity final product.[1][4]

Core Causality:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate a level of supersaturation that exceeds the metastable zone limit, favoring the formation of a liquid phase over an ordered crystal lattice.[1]

  • Impurities: The presence of unreacted starting materials or byproducts can disrupt the crystal lattice formation and promote oiling out.

  • Solvent Choice: The solvent system may be too good a solvent for the compound, even at lower temperatures, or the boiling point of the solvent may be too high, leading to the product coming out of solution above its melting point.[5]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A stepwise cooling profile is often beneficial.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring to avoid localized high supersaturation.[6] Consider adding the product solution to the anti-solvent as an alternative.[6]

  • Solvent System Optimization:

    • Solvent Screening: The ideal solvent should dissolve the compound at high temperatures but have low solubility at cool temperatures.[6][7][8] Experiment with different solvent systems. For amine hydrochlorides, polar protic solvents like lower alcohols (ethanol, isopropanol) or their mixtures with water are often a good starting point.[5][8]

    • Solvent Polarity: Fine-tune the polarity of the crystallization medium. Sometimes, a less polar solvent or a mixture of solvents can reduce the solubility of the oil, promoting crystallization.

  • Seeding:

    • Introduce a few seed crystals of pure N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride into the solution once it is slightly supersaturated.[7] This provides a template for crystal growth and can bypass the nucleation barrier for oil formation.[3]

  • pH Adjustment:

    • The solubility of amine hydrochlorides is highly dependent on pH.[9][10] Ensure the pH of the solution is optimal for crystallization. For a hydrochloride salt, a lower pH generally favors solubility. A slight increase in pH (while still maintaining the salt form) might decrease solubility and promote crystallization. However, a significant increase in pH could lead to the precipitation of the free amine.

Issue 2: The product precipitates as an amorphous solid, not a crystalline material.

Q: I am getting a solid product, but it is a fine powder with no crystalline appearance. How can I induce the formation of crystals?

A: The formation of an amorphous solid indicates that the molecules are solidifying without arranging themselves into an ordered crystal lattice. This can be caused by very rapid precipitation, which doesn't allow time for crystal nucleation and growth. Amorphous solids can have different physicochemical properties compared to their crystalline counterparts, including lower stability.[11][12]

Core Causality:

  • Extreme Supersaturation: Very rapid cooling or dumping in a large volume of anti-solvent can cause the compound to "crash out" of solution as an amorphous solid.

  • Inhibitory Impurities: Certain impurities can adsorb to the surface of growing crystals and inhibit further ordered growth.

Troubleshooting Protocol:

  • Control the Precipitation Rate:

    • Slow Cooling/Anti-solvent Addition: As with oiling out, a slower, more controlled approach to generating supersaturation is key.

    • Temperature Gradient: Employ a very slow, linear cooling ramp or a multi-step cooling process.

  • Re-dissolution and Re-precipitation:

    • If you have already isolated an amorphous solid, you can often obtain a crystalline product by re-dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool slowly.

  • Utilize a Solvent/Anti-solvent System:

    • Dissolve the amorphous solid in a good solvent (e.g., methanol, ethanol) and slowly add a miscible anti-solvent (e.g., diethyl ether, hexane) until the solution becomes slightly turbid.[8] Then, add a few drops of the good solvent to clarify the solution and allow it to stand undisturbed.

  • Slurrying:

    • Suspending the amorphous solid in a solvent in which it is sparingly soluble and stirring for an extended period (hours to days) can induce a transformation to a more stable crystalline form.

Issue 3: The resulting crystals are of poor quality (small, needle-like, or agglomerated).

Q: My crystallization yields solid material, but the crystals are very small, forming fine needles, or are clumped together, making filtration and drying difficult. How can I improve the crystal habit?

A: Crystal morphology, or habit, is influenced by various factors including the solvent, cooling rate, and the presence of impurities. Small or needle-like crystals often result from rapid crystallization, while agglomeration can be due to insufficient agitation or high supersaturation.

Troubleshooting Protocol:

  • Optimize the Cooling Profile:

    • A slower cooling rate generally leads to larger, more well-defined crystals as it favors crystal growth over nucleation.[7][13]

  • Solvent Selection:

    • The choice of solvent can significantly impact crystal shape. Experiment with different solvents or solvent mixtures to find a system that promotes the growth of more equant (less needle-like) crystals.

  • Agitation:

    • Gentle stirring during crystallization can prevent agglomeration and promote uniform crystal growth. However, excessive or vigorous stirring can lead to secondary nucleation and the formation of smaller crystals.

  • Recrystallization:

    • A second recrystallization of the isolated material can often yield crystals of higher quality and purity.[13][14]

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the crude N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride in a minimal amount of a hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.[14]

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (a solvent in which it is highly soluble).

  • Anti-solvent Addition: With stirring, slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble) until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to re-dissolve the precipitate until the solution is clear or only slightly hazy.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Data Presentation

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Crystal Morphology
Isopropanol~150~10Well-formed prisms
Ethanol/Water (9:1)~200~15Plates
Acetone~50~5Fine needles
Ethyl Acetate< 5< 1-

Note: These are representative values and should be determined experimentally for each batch.

Visualizations

Workflow for Troubleshooting Crystallization

G start Start with Crude N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool outcome Observe Outcome cool->outcome oil Oiling Out outcome->oil Liquid phase forms amorphous Amorphous Solid outcome->amorphous Non-crystalline solid poor_crystals Poor Crystals outcome->poor_crystals Small/agglomerated crystals good_crystals Good Crystals outcome->good_crystals Well-formed crystals solution1 Slower cooling + Seeding + Change solvent oil->solution1 solution2 Slower cooling + Re-dissolve & re-precipitate + Use anti-solvent amorphous->solution2 solution3 Slower cooling + Change solvent + Recrystallize poor_crystals->solution3 end_process Isolate Pure Crystals good_crystals->end_process solution1->dissolve solution2->dissolve solution3->dissolve

Caption: Decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride? A1: Based on the polar nature of the hydrochloride salt, good starting points for solvent screening include lower alcohols such as ethanol and isopropanol, or mixtures of these with water.[5][8] Acetone may also be effective.[8] It is crucial to perform a solvent screen to find the optimal system for your specific material.

Q2: Can polymorphism be an issue with this compound? A2: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical compounds.[7][12] Different polymorphs can have different physical properties. While specific studies on the polymorphism of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride are not widely published, it is a possibility. If you observe changes in crystal habit, melting point, or solubility under similar crystallization conditions, you may be isolating different polymorphic forms.

Q3: How does the purity of the starting material affect crystallization? A3: The purity of the crude N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is critical for successful crystallization. Impurities can inhibit crystal nucleation and growth, promote oiling out, and become incorporated into the crystal lattice, reducing the purity of the final product.[4][13] It is often beneficial to perform a preliminary purification step, such as a wash with a suitable solvent, before attempting crystallization.

Q4: My compound seems to be degrading during heating for dissolution. What should I do? A4: If you suspect thermal degradation, try to dissolve the compound at a lower temperature by using a stronger solvent system. Alternatively, you can use a room temperature crystallization method, such as vapor diffusion or anti-solvent crystallization, which avoids heating.

Q5: What is the role of the hydrochloride salt in the crystallization process? A5: The formation of a hydrochloride salt significantly alters the physicochemical properties of the parent amine, such as its melting point, solubility, and stability.[11][15] Generally, salts have higher melting points and are more crystalline than the corresponding free base, which can make them easier to crystallize and handle.[16] The hydrochloride salt form enhances solubility in polar solvents.[15]

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Vapourtec. Flow Crystallization | Solubility Control. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Unknown. SOP: CRYSTALLIZATION. [Link]

  • Sciencemadness.org. Forming oxalte salts of amines. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development. [Link]

  • ResearchGate. An In-Line Study of Oiling Out and Crystallization | Request PDF. [Link]

  • Unknown. (PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. [Link]

  • Unknown. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Scribd. Amine Plant Troubleshooting and Optmiza | PDF | Corrosion | Liquids. [Link]

  • Reddit. Amine workup : r/Chempros. [Link]

  • Frontiers. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]

  • PMC. Combining drug salt formation with amorphous solid dispersions – a double edged sword. [Link]

  • Unknown. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange by Howon Choi. [Link]

  • PMC. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • Unknown. Supersaturation Potential of Salt, Co-Crystal, and Amorphous Forms of a Model Weak Base. [Link]

  • Unknown. How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. [Link]

  • PMC. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ... [Link]

  • Unknown. Combining drug salt formation with amorphous solid dispersions - a double edged sword. [Link]

  • PMC. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • Helda - University of Helsinki. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • Asian Journal of Dental and Health Sciences. View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Unknown. 113816864 Preparation method of (R)-2-hydroxy-N-[2-(4-aminophenyl) ethyl]. [Link]

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • PMC. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. [Link]

  • Unknown. Supersaturation Potential of Salt, Co-Crystal, and Amorphous Forms of a Model Weak Base. [Link]

  • Unknown. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Google Patents. JP2011105685A - Crystal of phenethylamine compound.
  • MDPI. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. [Link]

  • PMC. N-acetyltransferase 2 genetic polymorphism modifies genotoxic and oxidative damage from new psychoactive substances. [Link]

  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. [Link]

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Optimization

Minimizing batch-to-batch variability in CAS 41625-94-9 synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of CAS 41625-94-9 (N1-(2-phenylethyl)benzene-1,2-diamine hydrochloride). As a Senior Application Scientist, I frequently see research teams struggle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of CAS 41625-94-9 (N1-(2-phenylethyl)benzene-1,2-diamine hydrochloride).

As a Senior Application Scientist, I frequently see research teams struggle with batch-to-batch variability when synthesizing this specific compound. The synthesis relies on a three-step sequence: Nucleophilic Aromatic Substitution (SNAr), catalytic nitro reduction, and hydrochloride salt formation. Because 1,2-phenylenediamines are highly reactive and sensitive to autoxidation, minor deviations in environmental controls or stoichiometry will drastically alter your yield, purity, and the physical properties of the final API.

This guide is designed to move your team away from "cook-book" chemistry and toward a mechanistic, self-validating approach. By understanding the causality behind each failure mode, you can engineer variability out of your workflow.

Process Visualization: Critical Control Points

SynthesisWorkflow Start 2-Fluoronitrobenzene + Phenethylamine SNAr Step 1: SNAr Reaction (Base, Heat) Start->SNAr NitroInt N-(2-phenylethyl)-2-nitroaniline SNAr->NitroInt Monitor via HPLC Reduction Step 2: Catalytic Reduction (Pd/C, H2) NitroInt->Reduction Diamine 1,2-Diamine Freebase (Oxidation Sensitive!) Reduction->Diamine Strictly Anaerobic SaltForm Step 3: Salt Formation (Anhydrous HCl) Diamine->SaltForm Immediate Transfer Product CAS 41625-94-9 (Consistent Batch) SaltForm->Product Controlled Crystallization

Workflow for CAS 41625-94-9 synthesis highlighting critical control points to minimize variability.

Troubleshooting & FAQ Guide

Q1: Why does my Step 1 (SNAr) yield fluctuate, and why do I see residual 2-fluoronitrobenzene in the HPLC trace? The Causality: The SNAr reaction relies on the electron-withdrawing effect of the ortho-nitro group to activate the fluorine atom for displacement [1]. Variability here is almost always caused by moisture in the solvent or inadequate base stoichiometry. If your base (e.g., K₂CO₃ or DIPEA) is depleted by trace water, the phenethylamine nucleophile remains protonated and unreactive. The Fix: Ensure strictly anhydrous conditions. Implement a self-validating check: if HPLC shows >1% unreacted 2-fluoronitrobenzene after 12 hours, spike the reactor with 0.1 equivalents of anhydrous base and monitor for 1 hour. Do not proceed to reduction until the starting material is consumed, as residual fluoronitrobenzene will poison the palladium catalyst in Step 2.

Q2: During the catalytic reduction (Pd/C, H₂), why does the reaction stall, leaving colored impurities instead of the pure diamine? The Causality: The reduction of nitroarenes proceeds sequentially: nitro → nitroso → hydroxylamine → amine. The reduction of the hydroxylamine intermediate to the final amine is the kinetic bottleneck. If hydrogen mass transfer is poor (e.g., low stirring rate or drop in H₂ pressure), the highly reactive hydroxylamine will condense with the nitroso species to form azoxy or azo dimers [2]. The Fix: Maintain a constant H₂ pressure (3–5 bar) and use a high-shear impeller. Validate completion not by time, but by connecting a mass flow controller to your hydrogen line; the reaction is only complete when H₂ uptake registers at absolute zero for 15 consecutive minutes.

Q3: My isolated 1,2-diamine freebase turns dark brown or purple upon standing. How do I stop this degradation? The Causality: 1,2-phenylenediamines are notoriously susceptible to autoxidation in the presence of atmospheric oxygen. They readily form radical cations that polymerize or condense into dark-colored quinoxaline-like derivatives or azo species[3]. This is the primary cause of batch-to-batch color and purity variability. The Fix: You must treat the freebase as a transient intermediate. Never isolate the freebase as a dry solid. Perform the post-reduction filtration under a positive pressure of Argon, and elute the freebase directly into the receiving flask for immediate salt formation.

Q4: How do I ensure consistent crystallization and prevent hygroscopicity in the final hydrochloride salt? The Causality: The stoichiometry of the HCl addition dictates the polymorph and salt ratio. Over-protonation (using >2.0 eq of HCl) can lead to partial dihydrochloride formation. The dihydrochloride is highly hygroscopic, meaning it will absorb atmospheric moisture, altering the molecular weight of the batch and ruining quantitative biological assays. The Fix: Use a precisely titrated solution of anhydrous HCl in dioxane or diethyl ether (strictly 1.05 equivalents). Crystallize from a non-polar anti-solvent (like cold diethyl ether) to lock in the monohydrochloride form.

Quantitative Data: Critical Process Parameters (CPPs)

To engineer a self-validating system, your batch records must track the following Critical Process Parameters (CPPs) against their corresponding Critical Quality Attributes (CQAs).

Process StepCritical Process Parameter (CPP)Target / LimitCritical Quality Attribute (CQA)
1. SNAr Water content in solvent (Karl Fischer)< 0.05% w/wConversion rate; absence of hydrolysis byproducts.
1. SNAr Residual 2-fluoronitrobenzene (HPLC)< 1.0% AreaPrevention of downstream Pd/C catalyst poisoning.
2. Reduction H₂ Mass Flow Uptake Rate0.0 mL/min for 15 minComplete conversion; absence of azoxy dimers.
3. Salt Formation Anhydrous HCl Stoichiometry1.05 EquivalentsMonohydrochloride purity; prevention of hygroscopicity.
3. Salt Formation Precipitation Temperature0°C to 5°CCrystal size distribution and batch yield.

Self-Validating Experimental Protocol (SOP)

Step 1: Synthesis of N-(2-phenylethyl)-2-nitroaniline

  • Charge a flame-dried, Argon-purged reactor with 2-fluoronitrobenzene (1.0 eq) and anhydrous DMF (10 mL/g).

  • Add phenethylamine (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Heat the suspension to 80°C under vigorous stirring for 12 hours.

  • Validation Check: Pull a 50 µL aliquot, quench in water/MeCN, and run a rapid HPLC. Proceed only if starting material is <1%.

  • Cool to room temperature, pour into ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the bright orange intermediate.

Step 2: Catalytic Hydrogenation (Strictly Anaerobic)

  • Dissolve the intermediate in anhydrous Methanol (15 mL/g) in a pressure vessel.

  • Carefully add 10% Pd/C (0.05 eq Pd) under an Argon blanket to prevent catalyst ignition.

  • Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 4 bar H₂.

  • Stir at 1000 RPM at 25°C.

  • Validation Check: Monitor the H₂ mass flow meter. Once uptake ceases completely for 15 minutes, the reduction to the 1,2-diamine is complete.

  • Purge the vessel with Argon (3x). Filter the catalyst through a pad of Celite directly into a pre-weighed, Argon-flushed receiving flask. Do not expose the filtrate to air.

Step 3: Salt Formation and Crystallization

  • Validation Check: Weigh the receiving flask to determine the exact mass of the crude freebase in solution. Calculate the exact molarity.

  • Cool the methanolic freebase solution to 0°C in an ice bath.

  • Dropwise, add exactly 1.05 equivalents of a titrated 4.0 M HCl in dioxane solution. Stir for 30 minutes at 0°C.

  • Slowly add cold anhydrous diethyl ether (3 volumes relative to methanol) to induce precipitation of the monohydrochloride salt.

  • Filter the resulting off-white precipitate under a nitrogen blanket, wash with cold ether, and dry under high vacuum at 40°C for 12 hours to yield consistent, assay-ready CAS 41625-94-9.

References

  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy (Details on SNAr of 2-fluoronitrobenzene with phenethylamine). MDPI. [Link]

  • Tandem Selective Reduction of Nitroarenes Catalyzed by Palladium Nanoclusters (Mechanistic insights into nitroarene reduction and azoxy dimer accumulation). Green Chemistry.[Link]

  • One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines (Autoxidation and degradation pathways of 1,2-phenylenediamines). RHHZ.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of N-Desethyl Sunitinib (CAS 41625-94-9)

This guide provides an in-depth protocol for the structural validation of N-Desethyl Sunitinib (SU12662), an active metabolite of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib, using ¹H and ¹³C Nuclear...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth protocol for the structural validation of N-Desethyl Sunitinib (SU12662), an active metabolite of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines a self-validating system for unambiguous compound identification and purity assessment. We will explore the causality behind experimental choices, present comparative data, and contrast the utility of NMR with alternative analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Imperative of Structural Validation

N-Desethyl Sunitinib, with the chemical name N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is the primary active metabolite of Sunitinib.[2] It is formed in vivo via N-de-ethylation mediated by the cytochrome P450 enzyme CYP3A4 and exhibits pharmacological activity comparable to its parent compound.[2] Given its biological significance in the pharmacokinetic and pharmacodynamic profile of Sunitinib treatment, rigorous and unequivocal structural confirmation of this metabolite is critical for research, clinical monitoring, and the development of reference standards.[3][4]

While techniques like LC-MS/MS are invaluable for quantification in biological matrices, NMR spectroscopy remains the gold standard for definitive structural elucidation of small organic molecules.[5] It provides a comprehensive "fingerprint" of the molecule's atomic framework by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) nucleus.[6][7] This guide establishes a robust protocol for acquiring and interpreting high-quality NMR data for N-Desethyl Sunitinib.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure data integrity and reproducibility. The choices of solvent, internal standard, and acquisition parameters are critical for obtaining a high-resolution spectrum suitable for unambiguous assignment.

Sample Preparation
  • Analyte & Purity : Begin with a high-purity sample of N-Desethyl Sunitinib (≥95%). The presence of impurities can complicate spectral interpretation.

  • Mass Measurement : Accurately weigh approximately 5-10 mg of the analyte.[8]

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale : DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic molecules, including those with amide and amine functionalities like N-Desethyl Sunitinib.[2] Its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and typically do not overlap with the analyte's signals of interest. Crucially, labile protons, such as those on NH groups, are readily observable in DMSO-d₆ due to slower proton exchange compared to solvents like D₂O or CD₃OD.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to a final concentration of 0.03-0.05% v/v.[8]

    • Rationale : TMS serves as the universal internal reference standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6] This allows for accurate calibration of the chemical shift axis, ensuring data is comparable across different instruments and experiments.[6]

  • Transfer : Transfer the final solution to a clean, dry, standard 5 mm NMR tube.

NMR Instrument Setup & Calibration
  • Insertion & Locking : Insert the NMR tube into the spectrometer's probe. The instrument's field frequency will be locked onto the deuterium signal from the DMSO-d₆ solvent. This lock is essential for maintaining magnetic field stability throughout the experiment.[8]

  • Shimming : Perform magnetic field shimming. This process optimizes the homogeneity of the magnetic field across the sample volume.

    • Rationale : Proper shimming is paramount for achieving sharp, symmetrical peaks (high resolution) and is a prerequisite for observing fine-structured splitting patterns (J-coupling), which are critical for structural assignment.[8] Modern spectrometers typically automate this process.

Data Acquisition Parameters

The following are typical starting parameters for a mid-to-high field spectrometer (e.g., 400-600 MHz).

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Sequence Standard single-pulse (zg30)Proton-decoupled (zgpg30)
Spectral Width ~16 ppm (e.g., -2 to 14 ppm)~240 ppm (e.g., -10 to 230 ppm)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2-5 seconds
Number of Scans 16-641024-4096 or more
  • Causality Behind Parameter Choices :

    • ¹H Relaxation Delay : A delay of 2-5 seconds ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. This is crucial for accurate signal integration, which reflects the relative number of protons giving rise to each signal.[8]

    • ¹³C Number of Scans : The ¹³C isotope has a low natural abundance (~1.1%). Therefore, a significantly larger number of scans is required to achieve a signal-to-noise ratio sufficient for detecting all carbon signals.[8] The proton-decoupled sequence simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom, which aids in interpretation.[6]

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[8]

  • Phasing & Baseline Correction : Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[8]

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[8]

  • Integration (¹H NMR) : Integrate the area under each signal in the ¹H NMR spectrum. The relative ratios of these integrals correspond to the relative number of protons in each unique chemical environment.[5]

Workflow for NMR Spectral Validation

The logical flow for validating the structure of N-Desethyl Sunitinib using NMR is a systematic process of data acquisition, processing, and interpretation, often supplemented by 2D NMR experiments for complete confidence.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Analyte (5-10 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Lock & Shim D->E Insert into Spectrometer F Acquire 1D Spectra (1H & 13C) E->F G Acquire 2D Spectra (COSY, HSQC - Optional but Recommended) F->G H Fourier Transform, Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Assign Signals: Chemical Shift, Integration, Multiplicity, Couplings I->J K Compare with Predicted & Literature Data J->K L Structure Validated K->L Match? M Structure Incorrect/ Impure K->M No Match

Caption: Workflow for the NMR spectral validation of N-Desethyl Sunitinib.

Predicted Spectral Data & Interpretation

The definitive validation of N-Desethyl Sunitinib relies on matching the experimental spectrum with the predicted data derived from its known structure. The following tables provide the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations. These predictions are based on the known structure and comparison with data for the parent compound, Sunitinib.[9]

Chemical Structure of N-Desethyl Sunitinib (Image of the chemical structure would be placed here in a full publication)

Predicted ¹H NMR Data (in DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Pyrrole-NH~13.5Broad Singlet1HExchangeable with D₂O
Indole-NH~10.9Singlet1HExchangeable with D₂O
Amide-NH~8.0-8.5Triplet1HCoupled to adjacent CH₂
Vinyl-H~7.7Singlet1H
Aromatic-H (Indole)~7.6Doublet of Doublets1HCoupled to F and adjacent H
Aromatic-H (Indole)~6.9Triplet of Doublets1HCoupled to F and adjacent H's
Aromatic-H (Indole)~6.8Doublet of Doublets1HCoupled to adjacent H
-NH-CH₂ -CH₂-NH-~3.3-3.5Multiplet2HOverlapping signals
-CH₂-CH₂ -NH-Et~2.6-2.8Multiplet2HOverlapping signals
-NH-CH₂ -CH₃~2.5-2.7Quartet2HCoupled to CH₃
Pyrrole-CH₃~2.45Singlet3H
Pyrrole-CH₃~2.43Singlet3H
Ethyl-CH₃ ~1.0-1.2Triplet3HCoupled to CH₂
Ethylamino-NHVariableBroad1HExchangeable with D₂O

Note: Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

Predicted ¹³C NMR Data (in DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~165
C=O (Indole)~169
C-F (Indole)~157-160 (Doublet, ¹JCF)
Aromatic/Vinyl Carbons~105-145 (Multiple signals)
Pyrrole-C-CH₃~140-150
-NH-CH₂ -~45-50
-CH₂ -NH-Et~38-42
-NH-CH₂ -CH₃~35-40
Pyrrole-CH₃~10-15
Ethyl-CH₃~12-16

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other techniques are often used for different analytical purposes, primarily quantification.

FeatureNMR SpectroscopyLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Use Unambiguous structure elucidation and confirmation, purity assessment.Highly sensitive and selective quantification in complex matrices (e.g., plasma).[3][10]
Information Provided Detailed atomic connectivity, stereochemistry, and molecular conformation.[7][11]Molecular weight and fragmentation patterns, enabling high-confidence quantification.[12]
Sensitivity Lower (mg to high-μg range).Extremely high (pg to ng/mL range).[3]
Sample Throughput Lower; experiments can take minutes to hours.Higher; typical run times are a few minutes per sample.[10]
Validation Focus Structural integrity and identity.Method performance (accuracy, precision, linearity, stability).[10]

Synergistic Use : In drug development, NMR and LC-MS/MS are not competitors but complementary partners. NMR is used to definitively characterize the chemical reference standard of N-Desethyl Sunitinib. This well-characterized standard is then used to develop and validate a robust LC-MS/MS method for high-throughput quantification during pharmacokinetic and therapeutic drug monitoring studies.[13]

Conclusion

The structural validation of N-Desethyl Sunitinib (CAS 41625-94-9) by ¹H and ¹³C NMR spectroscopy is an essential undertaking for any research or clinical application involving this active metabolite. The protocol detailed herein provides a systematic, self-validating framework for obtaining and interpreting high-quality spectral data. By carefully selecting experimental parameters and methodically analyzing the resulting chemical shifts, integrations, and coupling patterns, researchers can achieve unambiguous confirmation of the compound's molecular structure. This foundational characterization by NMR underpins the reliability of data generated by other techniques, such as LC-MS/MS, ensuring the overall integrity of subsequent scientific investigations.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9, 643–660. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Hoye, T. R., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Jain, L., et al. (2011). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. Journal of Chromatography B, 879(17-18), 1548-1555. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688. [Link]

  • Posocco, B., et al. (2020). A New High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Sunitinib and N-desethyl sunitinib in Human Plasma. Pharmaceuticals, 13(9), 239. [Link]

  • de Bruijn, P., et al. (2008). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Chromatography B, 872(1-2), 143-150. [Link]

  • Semantic Scholar. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. [Link]

  • Xu, Y., et al. (2023). An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 45(6), 794-801. [Link]

  • Allmpus. Sunitinib N-Desethyl Impurity / N-Desethyl Sunitinib. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15049-15061. [Link]

  • Sgourakis, N. G. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1146. [Link]

  • Ndukwe, I. E., et al. (2018). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Journal of Chemical Information and Modeling, 58(11), 2341-2349. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]

  • Lee, S., et al. (2022). ¹H and ¹³C NMR Assignment of Sunitinib Malate in Aqueous Media. ChemRxiv. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 9-Tetrahydrocannabinolic acid. [Link]

  • Niioka, T., et al. (2018). Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma. Oncotarget, 9(37), 24836-24845. [Link]

Sources

Comparative

A Comparative Guide to the Purity Validation of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride Using Quantitative HPLC

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is a molecule of interest in pharmaceutical research and development, serving as a poten...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is a molecule of interest in pharmaceutical research and development, serving as a potential building block for more complex therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing the purity of this compound is a critical step in ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth, scientifically grounded comparison of a validated quantitative HPLC method for the purity assessment of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride against a less specific analytical technique, highlighting the importance of method validation in accordance with international guidelines.

The Criticality of Purity Validation

The presence of impurities in a drug substance can have significant implications, potentially altering the pharmacological and toxicological profile of the final product. Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, byproducts, and intermediates), degradation of the API, or contamination. Therefore, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure the quality and safety of pharmaceuticals.

Optimized Quantitative HPLC Method for N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride

The development of a successful HPLC method hinges on the careful selection of chromatographic parameters to achieve optimal separation and detection of the analyte from potential impurities. For N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the compound's aromatic nature and moderate polarity.

Rationale for Methodological Choices:

  • Column: A C18 stationary phase is a common and effective choice for the separation of aromatic amines.[1] The nonpolar C18 chains provide excellent hydrophobic interactions with the analyte, leading to good retention and separation from more polar or less retained impurities.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is standard for RP-HPLC.[1] The use of a buffer is crucial for controlling the pH of the mobile phase, which in turn influences the ionization state of the amine functional groups and, consequently, their retention behavior. For amine hydrochlorides, an acidic mobile phase can sometimes lead to peak splitting; therefore, a buffered mobile phase is often preferred to ensure consistent peak shape.[2]

  • Detection: UV detection is a straightforward and sensitive method for aromatic compounds. The wavelength of maximum absorbance (λmax) for the analyte should be chosen to ensure the highest sensitivity.

Experimental Workflow: Optimized HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh N-(2-aminophenyl)-N- (2-phenylethyl)amine HCl B Dissolve in Mobile Phase (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample onto C18 Column (e.g., 250 x 4.6 mm, 5 µm) C->D E Isocratic or Gradient Elution (e.g., Acetonitrile:Buffer) D->E F UV Detection at λmax E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Method Validation H->I Validation_Flow Start Method Development Complete Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Sources

Validation

Analytical Validation Guide: IR Spectroscopy of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating framework for the structural confirmation of N-(2-aminophenyl)-N-(2-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating framework for the structural confirmation of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy, objectively comparing sampling modalities.

Molecular Mechanics & Vibrational Causality

Validating the structural integrity of complex Active Pharmaceutical Ingredients (APIs) or intermediates requires more than simply matching a spectrum to a library; it requires a mechanistic understanding of the molecule's vibrational modes [2].

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is a bifunctional amine derivative containing:

  • An aromatic primary amine (the 2-aminophenyl group).

  • An alkyl-aryl secondary amine (linking the phenyl ring to the phenylethyl chain).

The Causality of Salt Formation: In this structure, the secondary amine is more basic than the primary aromatic amine. Consequently, during hydrochloride salt formation, the secondary amine preferentially protonates to form a dialkylarylammonium cation ( >NH2+​ ).

  • Mechanistic Impact on IR: The free primary amine will continue to exhibit its characteristic N-H stretching doublet in the high-frequency region (>3300 cm⁻¹). However, the protonated secondary amine engages in extensive hydrogen bonding with the chloride counter-ion. This interaction drastically alters the force constant of the N-H bond, shifting the absorption from a sharp singlet at ~3300 cm⁻¹ to a highly characteristic, broad, and intense multiple-band structure spanning 3000 to 2500 cm⁻¹ [2].

Comparative Analysis of FTIR Modalities

Selecting the correct sampling technique is critical for amine hydrochlorides. While Transmission FTIR (KBr pellet) is the historical gold standard, Attenuated Total Reflectance (ATR-FTIR) has become the preferred modality in modern pharmaceutical Quality Control (QC) [1].

The table below objectively compares these alternatives for the validation of this specific compound.

Analytical FeatureATR-FTIR (Direct Analysis)Transmission (KBr Pellet)
Sample Preparation Minimal: Direct application to diamond/ZnSe crystal.Labor-Intensive: Requires fine grinding and vacuum pressing [4].
Path Length / Penetration Variable: 1–5 µm, dependent on wavelength and contact pressure [1].Fixed: Determined by the thickness of the pressed pellet.
Spectral Artifacts Low: Minor peak shifts at lower wavenumbers due to anomalous dispersion.High: Hygroscopic KBr absorbs moisture, creating a broad O-H band at ~3400 cm⁻¹ that masks primary amines.
Chemical Compatibility (Critical) Excellent: Inert crystal interface prevents chemical alteration.Poor for HCl Salts: High pressure can induce solid-state ion exchange (forming hydrobromide salts), shifting diagnostic N-H⁺ bands.

Verdict: ATR-FTIR is the superior method for validating N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride. It eliminates the risk of halide ion-exchange and moisture contamination, ensuring the primary amine doublet and the hydrochloride broad band are accurately resolved.

Characteristic IR Absorption Bands

The following table summarizes the quantitative spectral data required to validate the identity of the compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Morphology
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3450 – 3300Medium, distinct doublet
Amine Hydrochloride >NH2+​ Stretch3000 – 2500Strong, broad, multiple overlapping bands
Aromatic Rings C-H Stretch3100 – 3000Weak to Medium, sharp
Aliphatic Chain C-H Asymmetric & Symmetric Stretch2950 – 2850Medium
Aromatic Rings C=C Ring Stretch~1600 and ~1500Strong, sharp
Aryl-Alkyl Amine C-N Stretch1350 – 1250Strong
o-Disubstituted Benzene C-H Out-of-Plane Bend770 – 735Strong
Monosubstituted Benzene C-H Out-of-Plane Bend770 – 730 & 710 – 690Strong, two distinct bands

Self-Validating Experimental Protocols

To ensure data trustworthiness and compliance with ICH Q2(R1) guidelines, every spectroscopic workflow must be a self-validating system [1, 3].

Protocol A: ATR-FTIR Acquisition (Recommended)
  • Instrument Performance Verification: Scan a NIST-traceable polystyrene film standard. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹ to confirm wavenumber accuracy [3].

  • Crystal Preparation: Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and isopropyl alcohol. Allow the solvent to evaporate completely.

  • Background Acquisition: Run a background scan on the empty crystal. Causality: This step subtracts atmospheric water vapor and CO2​ , which could otherwise introduce false peaks in the 3700-3500 cm⁻¹ and 2350 cm⁻¹ regions [3].

  • Sample Application: Deposit ~5–10 mg of the pure N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride powder onto the crystal.

  • Pressure Optimization: Lower the ATR anvil to apply consistent pressure. Causality: The evanescent wave only penetrates 1–5 µm into the sample. Insufficient pressure results in poor optical contact and artificially weak absorption bands [1].

  • Data Collection: Acquire the spectrum across the 4000 – 400 cm⁻¹ range at a resolution of 4 cm⁻¹, accumulating a minimum of 32 scans to optimize the signal-to-noise ratio.

Protocol B: Transmission KBr Pellet (Alternative)
  • Matrix Preparation: Dry IR-grade KBr in an oven at 105°C for 2 hours to minimize hygroscopic moisture.

  • Milling: Weigh accurately 1–2 mg of the API and 99 mg of the dried KBr. Grind thoroughly in an agate mortar until a fine, homogenous powder is achieved [4].

  • Pressing: Transfer the mixture to a 13-mm die. Apply a vacuum to remove trapped air, then compress at 5–10 tons of pressure for 3 minutes [4]. Causality: Removing air prevents light scattering, ensuring a flat baseline.

  • Data Collection: Run the sample against a background spectrum of a blank KBr pellet.

Workflow Visualization

The following diagram illustrates the logical decision matrix and self-validating steps required for accurate FTIR analysis of amine salts.

FTIR_Validation Start System Readiness (Polystyrene Calibration) Sample N-(2-aminophenyl)-N-(2-phenylethyl)amine HCl Sample Preparation Start->Sample ATR ATR-FTIR Modality (Preferred for HCl Salts) Sample->ATR KBr KBr Pellet Modality (Risk of Ion-Exchange) Sample->KBr Alternative Bkg Acquire Background (Empty Crystal / Blank KBr) ATR->Bkg KBr->Bkg Scan Acquire Spectrum (32 Scans, 4 cm⁻¹ Res) Bkg->Scan Analyze Spectral Interpretation (Identify 3000-2500 cm⁻¹ NH⁺ band) Scan->Analyze Report Validation Report (ICH Q2 Compliant) Analyze->Report

Figure 1: Self-validating FTIR workflow for amine hydrochlorides, comparing ATR vs. KBr modalities.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.com.
  • Society for Applied Spectroscopy. "Spectra–Structure Correlations in the Mid- and Far-infrared." S-a-s.org.
  • International Journal of Pharmaceutical Sciences. "Quality Assessment and ATR-FTIR method development of finished product herbal anti-pigmentation topical formulation." Ijpsjournal.com.
  • Scientific Research Publishing (SCIRP). "Simultaneous Quantification of Ibuprofen and Paracetamol in Tablet Formulations Using Transmission Fourier Transform Infrared Spectroscopy." Scirp.org.
Validation

Validating the Enantiomeric Purity of N-(2-aminophenyl)-N-(2-phenylethyl)amine Hydrochloride Derivatives: A Method Comparison Guide

Introduction & Physicochemical Profiling Derivatives of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride represent a critical structural scaffold in modern medicinal chemistry. Most notably, this motif serves as th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Derivatives of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride represent a critical structural scaffold in modern medicinal chemistry. Most notably, this motif serves as the core binding unit for potent, isoform-selective histone deacetylase (HDAC) inhibitors (e.g., targeting HDAC1, HDAC2, and HDAC3-NCoR complexes) . When chiral capping groups or substituted phenylethyl chains are introduced to this scaffold, the resulting enantiomers often exhibit drastically different pharmacological profiles.

Validating the enantiomeric purity of these derivatives is a fundamental requirement for ensuring target selectivity and mitigating off-target toxicity. However, analyzing these compounds presents a unique set of chromatographic challenges:

  • Basic Amine Moieties: The structure contains both a primary aniline and a secondary alkyl-aryl amine. Basic nitrogens are notorious for causing severe peak tailing on silica-based Chiral Stationary Phases (CSPs) due to secondary electrostatic interactions with residual, unendcapped silanols.

  • Hydrochloride Salt Form: The HCl salt of a secondary amine remains tightly ion-paired in non-polar solvents. If injected directly into a traditional normal-phase system, the equilibrium between the protonated and free-base forms causes severe peak splitting, band broadening, or outright precipitation.

To overcome these challenges, analytical scientists must carefully select the appropriate chromatographic modality and mobile phase additives.

Objective Comparison of Chiral Separation Modalities

When validating enantiomeric purity for basic amine salts, three primary techniques are evaluated: Chiral Supercritical Fluid Chromatography (SFC), Normal-Phase HPLC (NP-HPLC), and Reversed-Phase HPLC (RP-HPLC).

Causality in Method Selection: SFC is widely considered the superior choice for this class of compounds. Supercritical CO₂ combined with a polar modifier (methanol) and a basic additive (diethylamine, DEA) provides a highly solvating environment. This specific combination performs in-situ free-basing of the hydrochloride salt, ensuring the analyte interacts with the CSP as a single, neutral species, thereby eliminating peak splitting. Conversely, NP-HPLC struggles with salt solubility, often requiring manual free-basing of the sample prior to injection.

Quantitative Performance Comparison

The following table summarizes the typical experimental performance of these modalities when analyzing N-(2-aminophenyl)-N-(2-phenylethyl)amine derivatives on polysaccharide-based CSPs.

Performance ParameterChiral SFC (Immobilized CSP)NP-HPLC (Coated CSP)RP-HPLC (Protein/Cyclodextrin CSP)
Typical Run Time < 5 minutes15 – 30 minutes20 – 40 minutes
Enantiomeric Resolution ( Rs​ ) > 2.5 (Baseline)1.5 – 2.01.0 – 1.5 (Partial)
Peak Asymmetry ( Tf​ ) 1.0 – 1.2 (Excellent)1.3 – 1.8 (Moderate Tailing)1.5 – 2.2 (Severe Tailing)
Solvent Consumption Low (Green Chemistry)High (Toxic Solvents)Medium (Aqueous Waste)
Compatibility with HCl Salt Excellent (in-situ neutralization)Poor (Requires manual free-basing)Good (Dependent on buffer pH)

Experimental Workflows & Methodologies

Below are the detailed, step-by-step protocols for the two most common approaches. Every protocol is designed as a self-validating system to ensure data integrity before sample analysis begins.

Protocol A: Chiral SFC Method (Preferred Standard)

Mechanism: Utilizes immobilized amylose/cellulose CSPs (e.g., Chiralpak IA/IB/IC) which tolerate a wide range of co-solvents, allowing for the aggressive neutralization of the HCl salt.

  • Mobile Phase Compounding: Prepare the co-solvent by adding 0.2% (v/v) Diethylamine (DEA) to 100% HPLC-grade Methanol.

    • Causality: DEA competitively binds to the acidic silanol sites on the silica matrix, masking them from the basic amine analyte and restoring peak symmetry.

  • System Equilibration: Install an immobilized polysaccharide column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 35°C and the Back Pressure Regulator (BPR) to 120 bar. Equilibrate with 75% CO₂ / 25% Co-solvent at 3.0 mL/min until the baseline is stable.

  • Sample Preparation: Dissolve the N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride derivative in Methanol to a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Self-Validating System Suitability Test (SST): Inject 5 µL of a racemic resolution standard (1:1 mixture of both enantiomers).

    • Validation Gate: The system automatically calculates resolution ( Rs​ ). If Rs​<2.0 or the tailing factor ( Tf​ ) is >1.5 , the system is deemed un-equilibrated, and the sequence is aborted. This prevents false-positive purity results caused by co-elution.

  • Sample Analysis: Proceed with injecting the unknown samples, monitoring UV absorbance at 254 nm.

Protocol B: Normal-Phase HPLC (Alternative)

Mechanism: Utilizes coated polysaccharide columns (e.g., Chiralcel OD-H). Requires careful solvent matching to prevent precipitation.

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) DEA. Degas thoroughly via ultrasonication.

  • Sample Free-Basing (Critical Step): Because the HCl salt is insoluble in Hexane, dissolve the sample in a minimal amount of Dichloromethane (DCM), wash with saturated aqueous NaHCO₃ to yield the free base, dry over Na₂SO₄, evaporate, and reconstitute in the mobile phase at 0.5 mg/mL.

  • Column Equilibration: Flush the column at 1.0 mL/min for at least 60 column volumes.

    • Causality: Coated phases take significantly longer to equilibrate with basic additives than immobilized phases; rushing this step leads to drifting retention times.

  • Run & Validate: Inject 10 µL. Apply the identical SST validation gate ( Rs​≥2.0 ) prior to analyzing the batch.

Method Validation for Enantiomeric Purity (ICH Q2(R2) Compliance)

To transition these methods from R&D to Quality Control (QC), they must be rigorously validated according to the latest ICH Q2(R2) guidelines for analytical procedures . While alternative techniques like Chiral Capillary Electrophoresis (CE) are gaining traction under Quality by Design (QbD) paradigms , chromatographic methods remain the industry standard.

For enantiomeric purity, the most critical validation parameter is the Limit of Quantitation (LOQ) of the undesired enantiomer.

  • Requirement: The method must reliably quantify the undesired enantiomer at ≤0.1% relative to the nominal concentration of the Active Pharmaceutical Ingredient (API).

  • Validation Execution: Prepare a solution of the undesired enantiomer at the 0.05% and 0.1% specification levels. Inject in replicate (n=6). The method passes if the Signal-to-Noise (S/N) ratio is ≥10:1 and the Relative Standard Deviation (RSD) of the peak area is ≤10% .

Decision Workflow Visualization

The following diagram maps the logical progression for developing a self-validating chiral method for these basic amine derivatives.

Workflow A Compound Profiling N-(2-aminophenyl)-N-(2-phenylethyl)amine HCl B Sample Preparation (In-situ Neutralization vs. Free-basing) A->B C Select Chromatographic Modality B->C D Chiral SFC (Preferred) C->D E Normal-Phase HPLC (Alternative) C->E F Immobilized Polysaccharide CSP (e.g., Chiralpak IA/IB/IC) D->F G Coated Polysaccharide CSP (e.g., Chiralpak AD/OD) E->G H Mobile Phase: CO2 / MeOH + 0.1%-0.5% DEA F->H I Mobile Phase: Hexane / IPA + 0.1% DEA G->I J ICH Q2(R2) Validation (Enantiomeric Purity <0.1% LOQ) H->J I->J

Figure 1: Decision tree and workflow for the chiral method development of basic amine derivatives.

References

  • Title: Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: Molecules / PubMed Central (NIH) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

As a drug development professional or laboratory scientist, handling complex pharmaceutical intermediates requires moving beyond standard safety data sheets. Proper logistical planning for the disposal of N-(2-aminopheny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling complex pharmaceutical intermediates requires moving beyond standard safety data sheets. Proper logistical planning for the disposal of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is critical not only for regulatory compliance but for the safety of your personnel and the environment.

This guide provides a field-proven, self-validating operational framework for the safe handling, decontamination, and disposal of this specific aromatic amine salt.

Chemical Profiling & Hazard Causality

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9) is an aromatic amine salt with the molecular formula C14H16N2·HCl[1]. In laboratory settings, primary and secondary aromatic amines pose severe occupational and environmental hazards. They are highly lipid-soluble, allowing for rapid absorption through the dermal layer, gastrointestinal tract, and respiratory system[2].

The Mechanistic Hazard: Aromatic amines are not inherently reactive with DNA; rather, they require metabolic activation. Once absorbed, they are oxidized by cytochrome P450 enzymes in the liver to form N-hydroxy arylamines. These metabolites act as powerful electrophiles that bind to DNA, forming carcinogenic adducts and causing frameshift mutations[3].

Environmentally, these compounds are highly toxic to aquatic life and are notoriously refractory to conventional biological wastewater treatments, necessitating aggressive chemical destruction prior to disposal[2][4].

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile

ParameterValue / Description
Chemical Name N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride
CAS Number 41625-94-9
Molecular Formula C14H16N2 · HCl
Molecular Weight 248.75 g/mol
Chemical Class Primary/Secondary Aromatic Amine Hydrochloride
Primary Hazards Suspected Carcinogen, Mutagen, Aquatic Toxin
Hydroxyl Radical Oxidation Potential 2.8 eV (Target for AOP destruction)

Table 2: Waste Classification & Disposal Routing

Waste StreamEPA/RCRA ClassificationRecommended Disposal MethodValidation Metric
Solid Powder / Contaminated PPE Listed Hazardous Waste (Toxic)Rotary Kiln Incineration (>1000°C)Certificate of Destruction
Dilute Aqueous Solutions Characteristic Hazardous WasteAdvanced Oxidation Process (Fenton's)TOC Reduction >90%
Spill Cleanup Materials Listed Hazardous Waste (Toxic)Rotary Kiln Incineration (>1000°C)Surface Swab <0.1 ppm
Operational Handling & Spill Management

Spills of aromatic amine hydrochlorides must be managed as acutely hazardous events. This protocol ensures complete removal through a self-validating feedback loop.

Step-by-Step Methodology:

  • Containment: Immediately isolate the area. Use inert, non-combustible absorbents such as vermiculite or dry sand to contain the spill[5].

    • Causality: Never use combustible materials (like sawdust or paper towels). The oxidative potential of subsequent decontamination agents can cause exothermic ignition with organic materials.

  • Collection: Carefully sweep the absorbed mixture into a high-density polyethylene (HDPE) container. Seal and label as "Toxic Organic Solid Waste"[2].

  • Chemical Wash: Wash the spill surface with a 5% dilute acetic acid solution.

    • Causality: The mild acid solubilizes the amine salt, lifting it from microscopic pores in the benchtop or floor. Follow with a distilled water rinse.

  • Self-Validation (Critical): Validate the decontamination by swabbing the area and running a colorimetric amine surface test or portable UV-Vis analysis. The area is only cleared for normal use when residual amine concentrations fall below the detection limit (typically <0.1 ppm)[6]. If the test is positive, repeat Step 3.

Aqueous Waste Decontamination: Advanced Oxidation Protocol

Because aromatic amines resist standard biological degradation, aqueous waste streams containing N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride must undergo Advanced Oxidation Processes (AOPs) before being released to a Publicly Owned Treatment Works (POTW)[4]. Fenton's reagent is the preferred method.

Step-by-Step Methodology:

  • Acidification: Transfer the aqueous waste to a glass-lined reactor equipped with a cooling jacket. Adjust the pH to 3.0–4.0 using 1M H2SO4.

    • Causality: The Fenton reaction requires a strictly acidic environment to maintain the solubility of the iron catalyst and prevent the rapid auto-decomposition of hydrogen peroxide[5].

  • Catalyst Addition: Add ferrous sulfate (FeSO4) to achieve a concentration of approximately 20 mM[5].

  • Oxidation: Slowly add 30% H2O2 dropwise under continuous mechanical stirring.

    • Causality: The hydroxyl radical ( HO∙ ) generated has an extreme oxidation potential (2.8 eV), completely cleaving the aromatic rings and neutralizing the mutagenic threat[4]. The reaction is highly exothermic; temperature must be maintained below 40°C to prevent the volatilization of unreacted amines[5].

  • Neutralization: After 2 hours, adjust the pH to 7.5 using 1M NaOH to precipitate the iron as Fe(OH)3 sludge. Filter the effluent.

  • Self-Validation Loop: Analyze the filtrate using HPLC-UV or a Total Organic Carbon (TOC) analyzer. If TOC reduction is <90% or residual amine is detected, the effluent fails validation and must be routed back to Step 1[5]. Only validated, amine-free effluent may be discharged.

Solid Waste Destruction: High-Temperature Incineration

Solid waste, including the pure synthesized powder, contaminated PPE, and iron sludge from the Fenton process, must never be sent to a standard landfill.

Step-by-Step Methodology:

  • Packaging: Double-bag solid waste in 6-mil polyethylene bags and place inside a rigid, DOT-approved drum.

  • Destruction Routing: Transfer to a licensed Resource Conservation and Recovery Act (RCRA) facility for destruction via rotary kiln or fluidized-bed incineration[6].

  • Causality: Incineration must occur at temperatures exceeding 1000°C with a residence time of at least 2 seconds. This ensures complete thermal destruction and prevents the molecule from decomposing into secondary carcinogens, such as benzidine analogues or N-nitroso compounds[2]. Furthermore, the incinerator must be equipped with NOx scrubbing equipment to neutralize the toxic nitrogen oxides generated by burning nitrogen-rich amines[6].

Disposal Workflow Visualization

G Start Waste Generation: N-(2-aminophenyl)-N-(2-phenylethyl)amine HCl Solid Solid Waste & Contaminated PPE Start->Solid Aqueous Aqueous Waste Streams Start->Aqueous Incineration High-Temp Incineration (Rotary Kiln + NOx Scrubbers) Solid->Incineration Fenton Fenton's Oxidation (pH 3-4, FeSO4 + H2O2) Aqueous->Fenton Disposal Final Disposal to Authorized RCRA Facility Incineration->Disposal Neutralization Neutralization (pH 7-8) & Iron Precipitation Fenton->Neutralization Testing Validation Testing (HPLC / TOC Analysis) Neutralization->Testing Testing->Fenton Fail (Retreat) Testing->Disposal Pass (<0.1 ppm)

Fig 1: Self-validating disposal workflow for solid and aqueous aromatic amine waste streams.

References
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: acs.org URL:[Link]

  • Tracking Aromatic Amines from Sources to Surface Waters Source: nih.gov (PMC) URL:[Link]

  • 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR Source: cdc.gov URL:[Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater Source: nih.gov (PMC) URL:[Link]

Sources

Handling

Personal protective equipment for handling N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

Operational Safety Guide: Handling N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride As a Senior Application Scientist, it is my priority to ensure that your work with our products is not only successful but also co...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

As a Senior Application Scientist, it is my priority to ensure that your work with our products is not only successful but also conducted with the highest standards of safety. This guide provides essential, field-proven safety protocols for handling N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride (CAS 41625-94-9). This is not a generic checklist; it is a dynamic safety framework designed to build your confidence and protect your well-being by explaining the causality behind each procedural step.

Hazard Assessment: Understanding the "Why"

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride belongs to the aromatic amine chemical class. As a class, aromatic amines are known for their potential toxicity, and many are readily absorbed through the skin.[1][2] The hydrochloride salt form suggests it is likely a solid, which can pose an inhalation risk if handled as a fine powder.[3]

Core Scientific Principles for Handling:

  • Dermal Absorption: Aromatic amines can be lipid-soluble, allowing them to penetrate the skin and enter the bloodstream.[2] This makes skin protection a non-negotiable aspect of safe handling.

  • Respiratory Hazard: Fine powders can become airborne during handling (weighing, transferring), leading to inhalation. The hydrochloride salt may cause respiratory irritation.[3]

  • Ocular Hazard: Chemical dusts and solutions can cause serious eye irritation or damage.[3]

  • Thermal Decomposition: In the event of a fire, this compound may release hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[3][4]

Given these principles, we must operate under the assumption that this compound is hazardous upon contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following matrix provides a clear guide for minimum PPE requirements.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container)Safety glasses with side shieldsNitrile or Neoprene glovesLab coatNot required
Weighing & Aliquoting (Solid)Chemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Lab coat, closed-toe shoesMandatory: Work within a certified chemical fume hood[4]
Solution Preparation Chemical safety goggles or face shieldNitrile or Neoprene glovesLab coat, closed-toe shoesMandatory: Work within a certified chemical fume hood
Reaction Workup & Purification Chemical safety goggles and face shieldChemically resistant gloves (check manufacturer's compatibility data)Lab coat, closed-toe shoesMandatory: Work within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemically resistant gloves (e.g., butyl rubber)Chemical-resistant apron over lab coat, closed-toe shoesUse of a respirator may be required depending on spill size and location[5]

Expert Insights on PPE Selection:

  • Eye and Face Protection: Always wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used in addition to goggles when there is a risk of splashes, such as during solution preparation or spill cleanup.

  • Skin and Body Protection: A standard lab coat is the minimum requirement. Ensure it is fully buttoned.[6] Impermeable gloves are essential. For prolonged or repeated contact, select gloves with a high protection class and a breakthrough time significantly longer than the planned procedure.[7] Always inspect gloves for tears or holes before use and remove them without touching the outer surface.

  • Respiratory Protection: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[4] This engineering control is your primary defense against respiratory hazards.

Safe Handling & Engineering Controls Workflow

This protocol outlines the essential steps for safely handling the compound from receipt to use. The causality behind each step is critical for developing a robust safety mindset.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling Checks:

    • Action: Designate a specific work area within a chemical fume hood for handling the compound.

    • Rationale: This contains any potential spills or airborne dust, preventing contamination of the wider lab space.

    • Action: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[3]

    • Rationale: Immediate access to emergency decontamination equipment is crucial in the event of accidental exposure.

    • Action: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and appropriate waste containers inside the fume hood before handling the compound.

    • Rationale: This minimizes the need to move in and out of the designated handling area, reducing the risk of spreading contamination.

  • Handling the Compound (Weighing and Solution Prep):

    • Action: Don the appropriate PPE as detailed in the matrix above.

    • Rationale: This establishes the necessary barrier between you and the chemical before any potential for exposure exists.

    • Action: Gently open the container, avoiding any sudden movements that could create airborne dust. Use a spatula to carefully transfer the desired amount to a weigh boat.

    • Rationale: The primary goal during transfer is to prevent the generation of dust, which is a significant inhalation hazard.[3]

    • Action: When preparing a solution, add the solid to the solvent slowly. If dissolving in an acid, be aware of potential exothermic reactions.

    • Rationale: Controlled addition prevents splashing and uncontrolled reactions. Aromatic amines can have vigorous reactions with strong acids.[2]

  • Post-Handling Decontamination and Doffing PPE:

    • Action: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Rationale: Proper decontamination of tools and surfaces prevents accidental exposure for subsequent users of the space.

    • Action: Remove PPE in the correct order: gloves first, followed by lab coat, and finally eye protection.

    • Rationale: Removing the most contaminated items first and in a manner that avoids touching your skin or clothes prevents cross-contamination.

    • Action: Wash hands thoroughly with soap and water after removing all PPE.[3]

    • Rationale: This is the final and most critical step to remove any residual, unseen contamination.

Visualized Workflow

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase A Verify Fume Hood & Safety Shower/Eyewash B Don Full PPE (Goggles, Gloves, Lab Coat) A->B Pre-Work Checks C Weigh Solid Compound (Minimize Dust) B->C Begin Handling D Prepare Solution (Slow Addition) C->D E Decontaminate Workspace & Tools D->E Complete Handling F Segregate & Seal Chemical Waste E->F G Doff PPE Correctly (Gloves First) F->G H Wash Hands Thoroughly G->H

Sources

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